Thymopentin
Description
This compound has been used in trials studying the treatment and prevention of HIV Infections and Hepatocellular Carcinoma.
This compound is a synthetic pentapeptide which is the active site of the naturally occurring hormone thymopoietin with immunomodulating properties. This compound enhances the production of thymic T cells and may help restore immunocompetence in immunosuppressed subjects. This agent also augments the effects of ionizing radiation by arresting cancer cells in the G2/M phase of the cell cycle. (NCI04)
This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Synthetic pentapeptide corresponding to the amino acids 32-36 of thymopoietin and exhibiting the full biological activity of the natural hormone. It is an immunomodulator which has been studied for possible use in the treatment of rheumatoid arthritis, AIDS, and other primary immunodeficiencies.
Structure
2D Structure
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFFKRAVBDQEG-YGQNSOCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046609 | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69558-55-0 | |
| Record name | THYMOPENTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TP-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thymopentin: A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopentin (TP-5), the synthetic pentapeptide Arg-Lys-Asp-Val-Tyr, represents the biologically active site of the thymic hormone thymopoietin.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and immunomodulatory mechanisms of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document covers the initial isolation of thymopoietin, various synthetic strategies for this compound with comparative data on yield and purity, its physicochemical properties, and a detailed exploration of its signaling pathways. Furthermore, this guide includes detailed experimental protocols for its synthesis, purification, and key biological assays, alongside mandatory visualizations of its signaling pathways and experimental workflows.
Discovery and Historical Context
The journey to the discovery of this compound began with the isolation of its parent polypeptide, thymopoietin, from bovine thymus by Gideon Goldstein in the 1970s.[1][2][3] The isolation of thymopoietin was a significant step in understanding the endocrine function of the thymus gland in immune regulation. Thymopoietin, a 49-amino acid polypeptide, was found to induce the differentiation of prothymocytes into thymocytes.[1]
Subsequent research focused on identifying the active site of this hormone. Through systematic synthesis and biological evaluation of various peptide fragments of thymopoietin, it was discovered that the pentapeptide corresponding to amino acid residues 32-36, Arg-Lys-Asp-Val-Tyr, possessed the full biological activity of the native hormone.[1] This synthetic pentapeptide was named this compound. This discovery was pivotal as it allowed for the production of a smaller, chemically defined molecule that was easier and more cost-effective to synthesize than the full-length polypeptide, while retaining its immunomodulatory properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its formulation and delivery.
| Property | Value | Reference |
| Molecular Formula | C30H49N9O9 | [4] |
| Molecular Weight | 679.77 g/mol | [4] |
| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr | [1] |
| Aqueous Solubility | 294.3 mg/mL | [physicochemical properties of this compound] |
| Log P | -4.2 | [physicochemical properties of this compound] |
| Melting Temperature | 193 °C | [physicochemical properties of this compound] |
| Appearance | White powder | [this compound synthesis] |
| Plasma Half-life | Approximately 30 seconds | [this compound biological activity] |
This compound is highly soluble in water and has a very short plasma half-life of about 30 seconds. [11, this compound biological activity] It is rapidly degraded by proteases and aminopeptidases in plasma.[5]
Chemical Synthesis of this compound
Several methods have been developed for the chemical synthesis of this compound, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available resources.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, is a widely employed method for synthesizing peptides like this compound.[6][7][8][9][10] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Workflow for Fmoc/tBu Solid-Phase Synthesis of this compound:
References
- 1. Isolation of bovine thymin: a polypeptide hormone of the thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation of thymopoietin (thymin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. academic.oup.com [academic.oup.com]
Thymopentin Analogs: A Technical Guide to Structure-Function Relationships and Immunomodulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopentin (TP5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been a subject of extensive research due to its immunomodulatory properties. As a regulator of T-cell differentiation and function, TP5 holds therapeutic potential for a range of conditions, including immunodeficiencies, autoimmune diseases, and cancer. This technical guide provides an in-depth analysis of the structural and functional relationships of this compound analogs. It summarizes key quantitative data on their biological activities, details essential experimental protocols for their evaluation, and illustrates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel immunomodulatory therapeutics based on the this compound scaffold.
Introduction
This compound (Arg-Lys-Asp-Val-Tyr) represents the amino acid sequence 32-36 of thymopoietin and is responsible for the biological activity of the parent hormone.[1] Its primary function is to mimic the action of thymopoietin, thereby promoting the maturation and differentiation of T-lymphocytes.[2] Furthermore, this compound has been shown to modulate the production of various cytokines, including interleukins and interferons, which are crucial for orchestrating an effective immune response.[3]
The therapeutic potential of this compound is, however, limited by its short plasma half-life, which is a result of rapid degradation by proteases.[3] This has spurred the development of a wide array of this compound analogs with improved stability and, in some cases, enhanced biological activity. These modifications include single amino acid substitutions, C-terminal truncations, cyclization, and the introduction of non-natural amino acids. Understanding the relationship between these structural changes and the resulting functional consequences is paramount for the rational design of next-generation immunomodulatory peptides.
This guide will delve into the quantitative structure-activity relationships of various this compound analogs, provide detailed methodologies for their biological characterization, and elucidate the key signaling pathways through which they exert their effects.
Structural and Functional Relationship of this compound Analogs
The biological activity of this compound is highly dependent on its primary sequence and conformation. Structure-activity relationship (SAR) studies have revealed critical residues and structural motifs necessary for its immunomodulatory function.
Key Amino Acid Residues
Studies involving single amino acid substitutions have demonstrated the absolute requirement for Arginine (Arg) at position 1 and Aspartic acid (Asp) at position 3 for maintaining biological activity.[4] A number of substitutions at positions 2, 4, and 5 are tolerated, albeit with varying effects on potency.[4] For instance, C-terminally shortened analogs, such as L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine, have been shown to exhibit immuno-stimulating potencies exceeding that of the parent this compound.[1]
Conformational Constraints
The conformation of this compound is crucial for its interaction with its cellular receptors. To investigate the biologically active conformation, conformationally restricted cyclic analogs have been synthesized and evaluated. Interestingly, some of these cyclic analogs were found to be biologically active, suggesting that a specific spatial arrangement of the pharmacophore is necessary for receptor binding and signal transduction.[5]
Modifications for Enhanced Stability and Potency
To overcome the short half-life of this compound, various modifications have been explored. The synthesis of an ethyl ester derivative of this compound, for example, resulted in a compound with more potent immunoregulation and anti-oxidation activity, as well as a slightly longer plasma half-life.[6] Another approach involves the fusion of this compound with other peptides. For instance, a fusion peptide of thymosin α1 and this compound (Tα1-TP5) has been developed, which demonstrates synergistic anti-tumor activity.[7]
Quantitative Biological Data
A systematic comparison of the biological activities of this compound analogs is essential for understanding their structure-activity relationships. The following tables summarize the available quantitative data from various studies.
| Analog | Modification | Assay | Result | Reference |
| This compound (TP5) | - | Inhibition of 125I-Thymopoietin Binding | IC50: 1.0 µM | [4] |
| [D-Arg1]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 1.2 µM | [4] |
| [Ala1]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |
| [D-Lys2]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 2.5 µM | [4] |
| [Ala2]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 8.0 µM | [4] |
| [D-Asp3]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 1.5 µM | [4] |
| [Glu3]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |
| [Ala3]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |
| [D-Val4]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 3.0 µM | [4] |
| [Ala4]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 10 µM | [4] |
| [D-Tyr5]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 5.0 µM | [4] |
| [Phe5]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 2.0 µM | [4] |
| [des-Tyr5]-TP5 | Deletion | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |
Table 1: Inhibitory Concentration (IC50) of this compound Analogs in a Radioligand Binding Assay.
| Analog | Modification | Assay | Result | Reference |
| This compound (TP5) | - | cGMP Elevation in CEM Cells | EC50: 0.1 µM | [4] |
| [D-Arg1]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.15 µM | [4] |
| [Ala1]-TP5 | Substitution | cGMP Elevation in CEM Cells | Inactive | [4] |
| [D-Lys2]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.3 µM | [4] |
| [Ala2]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 1.0 µM | [4] |
| [D-Asp3]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.2 µM | [4] |
| [Glu3]-TP5 | Substitution | cGMP Elevation in CEM Cells | Inactive | [4] |
| [Ala3]-TP5 | Substitution | cGMP Elevation in CEM Cells | Inactive | [4] |
| [D-Val4]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.4 µM | [4] |
| [Ala4]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 1.2 µM | [4] |
| [D-Tyr5]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.6 µM | [4] |
| [Phe5]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.25 µM | [4] |
| [des-Tyr5]-TP5 | Deletion | cGMP Elevation in CEM Cells | Inactive | [4] |
Table 2: Effective Concentration (EC50) of this compound Analogs for cGMP Elevation in CEM Cells.
Signaling Pathways
This compound and its analogs exert their immunomodulatory effects through the activation of specific intracellular signaling pathways. A key pathway implicated in the action of this compound is the Toll-like receptor 2 (TLR2) signaling cascade, which culminates in the activation of the transcription factor NF-κB.[8]
TLR2-MyD88-NF-κB Signaling Pathway
The binding of this compound or its analogs to TLR2 on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade.[8] This leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, recruits and activates IRAK (Interleukin-1 receptor-associated kinase) family members, which then activate TRAF6 (TNF receptor-associated factor 6). TRAF6 ultimately leads to the activation of the IKK (IκB kinase) complex. The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines such as TNF-α and IL-6.[9]
Experimental Protocols
The biological activity of this compound and its analogs can be assessed using a variety of in vitro and in vivo assays. The following sections provide detailed protocols for some of the key experiments.
Lymphocyte Proliferation Assay (MTT Assay)
This assay measures the ability of this compound analogs to induce the proliferation of lymphocytes, a key indicator of immunostimulatory activity.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Ficoll-Paque PLUS for lymphocyte isolation.
-
This compound and its analogs.
-
Phytohemagglutinin (PHA) as a positive control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom microtiter plates.
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium and resuspend them in complete medium at a concentration of 2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of various concentrations of this compound analogs (or TP5 as a reference, and PHA as a positive control) to the wells in triplicate. Use medium alone as a negative control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate at 1000 x g for 10 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the stimulation index (SI) as the ratio of the absorbance of treated cells to that of untreated control cells.
References
- 1. Immuno-regulating peptides, I. Synthesis and structure-activity relationships of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirements for the biological activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The unusually high immunomodulatory activity of this compound analogue Pro5-TP-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased antitumor activity of tumor-specific peptide modified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory activity of a potent this compound analog: disulphide bridged beta-mercaptopropionyl-arginyl-lysyl-aspartyl-valyl-tyrosyl-cysteine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo effects of Thymopentin on cytokine production
An In-Depth Technical Guide to the In Vivo Effects of Thymopentin on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent. Its primary mechanism involves promoting the maturation and function of T-lymphocytes. A significant aspect of its in vivo activity is the modulation of cytokine production, which underpins its therapeutic potential in a range of conditions, including immunodeficiencies, infectious diseases, and inflammatory disorders. This document provides a comprehensive overview of the in vivo effects of this compound on the production of key cytokines, detailing the experimental evidence, underlying signaling pathways, and methodologies from seminal studies.
Core Mechanism of Action
This compound's immunomodulatory effects are multifaceted. It primarily targets the thymus gland to facilitate the differentiation and maturation of precursor T-cells into functional T-lymphocytes[1]. Beyond this foundational role, this compound directly influences the adaptive immune response by modulating the production of cytokines, which are critical signaling molecules that orchestrate immune and inflammatory responses[1]. Studies suggest that this compound can activate the NF-κB signaling pathway, a crucial regulator of cytokine gene transcription[2][3]. Evidence also points to its interaction with Toll-like receptor 2 (TLR2), which can trigger downstream signaling cascades, including the MyD88-NF-κB pathway, leading to enhanced cytokine secretion[4][5].
Quantitative Data Summary: In Vivo Cytokine Modulation
The following tables summarize the quantitative and qualitative changes in cytokine levels observed in key in vivo studies following this compound administration.
Table 1: Animal Studies on this compound and Cytokine Production
| Study / Model | Subjects | This compound Dosage & Route | Cytokine(s) Measured | Observed Effect | Cell/Sample Type Analyzed | Reference |
| Healthy | Male NMRI mice | 15 µg / 100 g body weight (Intraperitoneal) | IL-1α, IL-2, IL-6, IL-10, IFN-γ | Activation of production | Peritoneal macrophages, Spleen lymphocytes | [2] |
| Gut-derived Sepsis | Balb/c mice | 1 mg/kg (Route not specified) | IL-2, IL-4, TNF-α | Increased IL-2, Reduced IL-4 | Plasma | [6] |
| Chronic Inflammation (LPS-induced) | Mice | Not specified | IFN-γ, TNF-α | Increased production | Not specified (macrophage for TNF-α) | [7] |
| Immunosuppression (Cyclophosphamide-induced) | Balb/c mice | 10 mg/kg | TNF-α, IL-6, IL-1β | Significant increase | Serum | [4] |
Table 2: Human Studies on this compound and Cytokine Production
| Study / Model | Subjects | This compound Dosage & Route | Cytokine(s) Measured | Observed Effect | Cell/Sample Type Analyzed | Reference |
| Aging | Immunocompromised aged subjects | Not specified | IL-2 | Increased PHA-induced production | Lymphocytes | [8] |
| Aging | Immunocompromised elderly subjects | Not specified | IL-2 | Increased production | PHA-activated blasts | [9] |
| Maintenance Hemodialysis (ESRD) | End-stage renal disease patients | Not specified | IL-6, IL-8, TNF-α | Significant decrease | Serum | [10] |
Signaling Pathways and Visualizations
This compound's influence on cytokine production is mediated through specific intracellular signaling pathways. The activation of the NF-κB pathway appears to be a central mechanism.[2][3] One proposed mechanism involves this compound binding to TLR2, which initiates a cascade leading to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokine genes.[4][5]
Caption: this compound-induced TLR2/NF-κB signaling pathway for cytokine production.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols derived from key studies investigating this compound's effects.
Protocol: Cytokine Activation in Healthy Mice
(Based on Novoselova et al., Izv Akad Nauk Ser Biol, 2008)[2]
-
Subjects: Male NMRI mice.
-
Treatment: A single intraperitoneal injection of this compound (15 µg per 100 g of body weight). Control group received saline.
-
Cell Isolation: 24 hours post-injection, peritoneal macrophages and spleen lymphocytes were harvested.
-
Peritoneal Macrophages: The peritoneal cavity was lavaged with sterile saline to collect cells. Cells were then cultured for 2 hours, and non-adherent cells were washed away, leaving a macrophage-rich adherent layer.
-
Spleen Lymphocytes: Spleens were mechanically homogenized to create a single-cell suspension. Red blood cells were lysed, and the remaining lymphocytes were collected.
-
-
Cytokine Measurement: The production of IL-1α, IL-2, IL-6, IL-10, and IFN-γ by the isolated cell populations was quantified, likely using Enzyme-Linked Immunosorbent Assay (ELISA) or similar immunoassay techniques.
Protocol: Modulation of Th1/Th2 Cytokines in a Sepsis Model
(Based on De Martin et al., J Surg Res, 1996)[6]
-
Subjects: Balb/c (H-2d) and C3H/HeJ (H-2k) mice.
-
Experimental Design: A complex model of gut-derived sepsis involving combinations of allogeneic blood transfusion (T) and burn injury plus bacterial gavage (BG).
-
Group 1 (Thy + T + BG): Mice received this compound (1 mg/kg) for 15 days. On day 1, they were transfused with allogeneic blood. On day 5, they were subjected to a 20% total body surface area thermal injury and gavaged with 1 x 10⁹ Escherichia coli.
-
Control Groups: Corresponding groups were established that did not receive this compound.
-
-
Sample Collection: Animals were sacrificed by exsanguination after the burn (or 5 days post-transfusion in non-burned mice).
-
Cytokine Measurement: Plasma levels of TNF-α, IL-2, and IL-4 were measured using specific immunoassays.
Caption: Experimental workflow for the gut-derived sepsis model.
Discussion and Interpretation
The in vivo effects of this compound on cytokine production are context-dependent, varying with the underlying immune status of the subject.
-
In Healthy and Immunocompetent Models: this compound generally acts as an immunostimulant, increasing the production of a broad range of cytokines including IL-1α, IL-2, IL-6, IFN-γ, and even the regulatory cytokine IL-10[2]. This suggests a role in enhancing overall immune readiness.
-
In Immunocompromised or Aged Models: The primary effect observed is the enhancement of T-helper 1 (Th1) responses. This compound consistently increases the production of IL-2, a critical cytokine for T-cell proliferation and activation[8][9]. This action may be central to its ability to restore deficient immune functions in aging populations.
-
In Models of Sepsis and Inflammation: this compound demonstrates a crucial immunoregulatory function. In a model of gut-derived sepsis, it shifted the cytokine balance by increasing the Th1 cytokine IL-2 while reducing the T-helper 2 (Th2) cytokine IL-4[6]. This modulation is protective, as an overwhelming Th2 response can be detrimental in severe infections. Similarly, in a chronic inflammation model, it boosted IFN-γ and TNF-α production, which are important for pathogen clearance[7]. Conversely, in hemodialysis patients who exist in a state of chronic micro-inflammation, this compound treatment led to a significant reduction in pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, suggesting it can also dampen excessive inflammatory responses[10].
Conclusion
This compound exerts significant and complex in vivo effects on cytokine production. It is not a simple immunostimulant but rather a sophisticated immunomodulator. Its ability to enhance Th1 responses in cases of immunodeficiency, while rebalancing cytokine profiles and reducing excessive inflammation in sepsis and chronic inflammatory states, highlights its therapeutic versatility. The activation of the NF-κB pathway, potentially via TLR2, is a key mechanism driving these effects. For drug development professionals, these findings underscore the potential of this compound as a targeted therapy to normalize immune function across a spectrum of clinical conditions. Further research should focus on elucidating the precise receptor interactions and downstream signaling events to fully harness its therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Immunomodulatory effects of this compound under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo immunopotentiating activity of this compound in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo immunopotentiating activity of this compound in aging humans: modulation of IL-2 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
Thymopentin: A Deep Dive into its Biological Functions and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Thymopentin (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active biological site of thymopoietin, a hormone produced by the thymus gland.[1] This derivative retains the full biological activity of its parent hormone and has garnered significant interest for its immunomodulatory properties.[2] Initially explored in the early years of the AIDS pandemic, its applications have expanded to various conditions, including autoimmune diseases, immunodeficiency disorders, and as an adjuvant in cancer therapy.[3][4] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its properties.
Core Biological Functions and Mechanism of Action
This compound's primary role is the modulation of the immune system, particularly T-cell mediated immunity. Its mechanism of action is multifaceted, involving the promotion of T-cell differentiation and maturation, regulation of cytokine production, and interaction with key signaling pathways.
T-Cell Development and Maturation
This compound plays a crucial role in the development and maturation of T-lymphocytes within the thymus.[5] It facilitates the differentiation of precursor T-cells (thymocytes) into mature, functional T-cells, thereby ensuring a robust and diverse T-cell repertoire.[5][6] This process is critical for a competent adaptive immune response. Furthermore, this compound enhances the activity of already mature T-cells, promoting their proliferation and activation.[5]
Cytokine Modulation
A significant aspect of this compound's immunomodulatory effect is its ability to influence the production of cytokines, the signaling molecules that orchestrate immune responses. This compound has been shown to modulate the production of various cytokines, including interleukins (IL) and interferons (IFN).[5] Specifically, it can enhance the production of Th1-type cytokines like IL-2 and IFN-γ, which are crucial for cell-mediated immunity, while potentially reducing the levels of Th2-type cytokines like IL-4.[6][7] This modulation helps in shifting the immune response towards a cellular-dominated phenotype, which is beneficial in combating intracellular pathogens and cancer. In some contexts, it has also been shown to reduce levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
Anti-inflammatory Properties
Beyond its immunomodulatory role, this compound exhibits anti-inflammatory properties. By modulating cytokine production and reducing excessive inflammatory responses, it helps protect tissues from damage caused by chronic inflammation, a common factor in many autoimmune diseases.[5]
Anti-Tumor Effects
This compound has demonstrated potential as an anti-tumor agent. Its ability to enhance T-cell function is critical for immune surveillance and the elimination of cancer cells.[5] Studies have shown that this compound can suppress tumor growth through T-cell-dependent mechanisms.[2] It may also promote thymic rejuvenation, which is often compromised during malignancy, thereby restoring the body's ability to mount an effective anti-tumor immune response.[2]
Quantitative Data on Biological Effects
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: Effect of this compound on T-Cell Subsets in End-Stage Renal Disease (ESRD) Patients on Maintenance Hemodialysis [6]
| Parameter | Control Group (Post-treatment) | This compound Group (Post-treatment) |
| CD3+ (%) | 62.61 ± 10.23 | 68.25 ± 12.54 |
| CD4+ (%) | 45.21 ± 5.89 | 49.17 ± 6.23 |
| CD8+ (%) | 25.01 ± 5.47 | 20.14 ± 5.25 |
| CD4+/CD8+ Ratio | 1.71 ± 0.32 | 1.95 ± 0.37 |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in ESRD Patients on Maintenance Hemodialysis [6]
| Cytokine | Control Group (Post-treatment) | This compound Group (Post-treatment) |
| IL-6 (ng/L) | 6.68 ± 1.51 | 5.52 ± 1.46 |
| IL-8 (ng/L) | 24.12 ± 2.96 | 18.76 ± 2.83 |
| TNF-α (pmol/L) | 5.13 ± 1.15 | 3.27 ± 1.08 |
Table 3: Anti-Tumor Efficacy of this compound in a Murine Hepatocellular Carcinoma Model [2]
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Inhibition (%) |
| Vehicle Control | 666.01 ± 88.62 | - |
| This compound | 341.1 ± 61.97 | ~48% |
Signaling Pathways
This compound exerts its effects through the activation of specific intracellular signaling pathways.
TLR2/MyD88/NF-κB Signaling Pathway
This compound has been shown to bind to Toll-like receptor 2 (TLR2).[8] This interaction initiates a downstream signaling cascade involving the recruitment of adaptor molecules like MyD88 and TRAF6.[8] This ultimately leads to the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of genes involved in inflammation and immunity, including various cytokines.[8][9]
Caption: TLR2/MyD88/NF-κB Signaling Pathway Activated by this compound.
Cyclic Nucleotide Signaling
The immunoregulatory actions of this compound are also mediated by changes in intracellular cyclic nucleotide levels. In precursor T-cells, this compound induces an increase in intracellular cyclic AMP (cAMP), which triggers their differentiation. In contrast, in mature peripheral T-cells, it elevates intracellular cyclic GMP (cGMP) levels, which is associated with the regulation of their function.[10]
References
- 1. This compound-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of active rheumatoid arthritis with slow intravenous injections of this compound. A double-blind placebo-controlled randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Immunologic study on patients with head and neck cancer treated with this compound associated with surgery, chemotherapy and radiotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex differences in the association between tumor growth and T cell response in a melanoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interim results on the clinical effects of i.v. administered this compound in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Enhances Antitumor Immunity Through Thymic Rejuvenation and T Cell Functional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymopoietin pentapeptide (this compound, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Thymopentin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of immunomodulatory compounds.
Executive Summary
This compound is an immunomodulatory agent that has been investigated for its potential in treating various conditions, including immunodeficiency disorders and as an adjuvant in cancer therapy. Its mechanism of action is primarily centered on the modulation of T-cell differentiation and function. Preclinical safety and toxicology studies are crucial for characterizing the risk profile of such therapeutic agents. This guide summarizes the key preclinical safety assessments for this compound, covering acute, subchronic, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, immunotoxicity, and local tolerance. While a comprehensive preclinical safety program for this compound has been reported, specific quantitative data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values are not consistently available in the public domain. This guide, therefore, focuses on the established experimental protocols for these studies and the known signaling pathways of this compound, providing a framework for understanding its preclinical safety profile.
Signaling Pathways
This compound exerts its immunomodulatory effects through interaction with cellular signaling pathways. Two key pathways that have been elucidated are the Toll-Like Receptor 2 (TLR2) signaling pathway and the general T-cell differentiation pathway.
TLR2 Signaling Pathway
This compound has been shown to modulate immune responses by binding to Toll-like receptor 2 (TLR2). This interaction initiates a downstream signaling cascade involving MyD88 and NF-κB, leading to the production of various cytokines.[1][2]
T-Cell Differentiation Pathway
This compound is known to promote the differentiation and maturation of T-cells, a fundamental aspect of its immunomodulatory function.[3] This process involves the progression of hematopoietic progenitor cells into mature T-lymphocytes.
Preclinical Safety and Toxicology Studies
A battery of preclinical studies is required to assess the safety of a new drug candidate. The following sections detail the typical experimental protocols for these studies.
Acute Toxicity
Objective: To determine the potential adverse effects of a single high dose of this compound and to establish the median lethal dose (LD50).
Experimental Protocol:
Data Presentation:
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral | Data not available | Data not available | Data not available |
| Mouse | Intravenous | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available | Data not available |
| Note: Specific quantitative data for this compound from acute toxicity studies were not found in the public domain during the literature search. |
Subchronic and Chronic Toxicity
Objective: To evaluate the potential adverse effects of repeated administration of this compound over a prolonged period (subchronic: 28 or 90 days; chronic: 6 months or longer).
Experimental Protocol:
References
- 1. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Dialogue: Thymopentin's Interaction with Cellular Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has long been recognized for its immunomodulatory properties. Its therapeutic potential in a range of conditions, from immunodeficiencies to autoimmune diseases and cancer, stems from its intricate interactions with various cellular receptors, which trigger a cascade of downstream signaling events. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions of this compound with its cellular targets, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers and drug development professionals in their endeavors.
Cellular Receptor Interactions: A Quantitative Perspective
This compound's immunomodulatory effects are initiated by its binding to specific cellular receptors. The primary targets identified to date include the Toll-like receptor 2 (TLR2) and Human Leukocyte Antigen-DR (HLA-DR). While direct high-affinity binding to the T-cell receptor (TCR) has not been conclusively demonstrated, evidence suggests an indirect interaction mediated by HLA-DR.
| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Experimental Method | Reference |
| This compound (TP-5) | HLA-DR | EBV-transformed B cells | 7.2 x 10-6 M | Flow Cytometry | [1] |
| CbTP (this compound-derived peptide) | TLR2 | N/A (Immobilized Protein) | 2.38 x 10-10 M | Surface Plasmon Resonance (SPR) | [2] |
Note: The binding affinity for TLR2 was determined using a this compound-derived hybrid peptide (CbTP). While this provides strong evidence for the interaction, the precise Kd for unmodified this compound with TLR2 is not currently available in the literature.
Downstream Signaling Pathways: The Ripple Effect of Receptor Binding
The engagement of this compound with its cellular receptors triggers a series of intracellular signaling cascades, ultimately leading to the modulation of gene expression and cellular responses. The two most well-documented pathways are the NF-κB signaling pathway, primarily activated through TLR2, and the elevation of intracellular cyclic guanosine monophosphate (cGMP).
Toll-like Receptor 2 (TLR2) Signaling Pathway
Binding of this compound to TLR2 is believed to initiate a signaling cascade that culminates in the activation of the transcription factor NF-κB.[2][3][4] This pathway plays a crucial role in the innate immune response and the subsequent activation of the adaptive immune system.
Caption: this compound-induced TLR2 signaling pathway leading to NF-κB activation.
Cyclic GMP (cGMP) Elevation
This compound has been shown to induce the elevation of intracellular cyclic GMP (cGMP) in lymphocytes.[5][6] This second messenger molecule is involved in a variety of cellular processes, including T-cell activation and differentiation. While the precise receptor mediating this effect is not definitively established, it represents a significant downstream consequence of this compound's interaction with the cell.
Caption: Proposed pathway for this compound-induced elevation of intracellular cGMP.
Experimental Protocols: A Methodological Guide
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound's molecular interactions.
Surface Plasmon Resonance (SPR) for Binding Affinity to TLR2
This protocol describes the determination of binding kinetics between a this compound-derived peptide and immobilized TLR2.[2]
Objective: To quantify the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the ligand-receptor interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Ligand: this compound or its derivative
-
Analyte: Purified TLR2 protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a standard amine coupling kit.
-
Ligand Immobilization: Immobilize the TLR2 protein onto the activated sensor chip surface to a target response level.
-
Binding Analysis:
-
Inject a series of concentrations of the this compound peptide over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to record the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Flow Cytometry for HLA-DR Binding Assay
This protocol outlines the method to assess the binding of fluorescently labeled this compound to HLA-DR expressed on the surface of B cells.[1]
Objective: To determine the binding affinity (Kd) of this compound to HLA-DR on living cells.
Materials:
-
EBV-transformed B cells (expressing HLA-DR)
-
FITC-labeled this compound
-
Unlabeled this compound (for competition assay)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the EBV-transformed B cells. Resuspend the cells in binding buffer at a concentration of 3 x 105 cells per sample.
-
Binding Reaction:
-
For saturation binding, incubate the cells with various concentrations of FITC-labeled this compound for 2 hours at 37°C.
-
For competition binding, pre-incubate the cells with a range of concentrations of unlabeled this compound before adding a fixed concentration of FITC-labeled this compound.
-
-
Washing: After incubation, wash the cells twice with cold PBS to remove unbound peptide.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µl of PBS and analyze them using a flow cytometer. Acquire at least 10,000 events per sample and measure the mean fluorescence intensity (MFI).
-
Data Analysis: Plot the MFI against the concentration of FITC-labeled this compound. For saturation binding, fit the data to a one-site binding model to determine the Kd. For competition binding, determine the IC50 value.
Caption: Workflow for the HLA-DR binding assay using flow cytometry.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general framework for measuring the effect of this compound on cytokine production by human PBMCs.
Objective: To quantify the levels of various cytokines (e.g., IL-2, IFN-γ, TNF-α) released by PBMCs in response to this compound stimulation.
Materials:
-
Human peripheral blood
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Stimulating agent (e.g., Phytohemagglutinin - PHA, as a positive control)
-
ELISA kits for specific cytokines
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Wash and resuspend the PBMCs in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 1-2 x 105 cells/well.
-
Stimulation: Add different concentrations of this compound to the wells. Include wells with medium alone (negative control) and a stimulating agent like PHA (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the experimental samples. Plot the cytokine concentration against the this compound concentration to assess the dose-response relationship.
Conclusion and Future Directions
The molecular interactions of this compound with cellular receptors, particularly TLR2 and HLA-DR, provide a foundation for understanding its immunomodulatory effects. The activation of downstream signaling pathways, including the NF-κB pathway and the elevation of cGMP, further elucidates the mechanisms by which this compound influences T-cell function and cytokine production.
While significant progress has been made, several areas warrant further investigation. The direct interaction of this compound with the T-cell receptor remains an open question that requires further experimental validation. Additionally, a more comprehensive quantitative analysis of the dose-dependent effects of this compound on NF-κB activation and cGMP elevation would provide valuable insights for optimizing its therapeutic applications. The detailed protocols and visualized pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this potent immunomodulatory peptide and harnessing its full therapeutic potential.
References
- 1. Molecular Analysis of this compound Binding to HLA-DR Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase of cyclic GMP induced in murine thymocytes by thymosin fraction 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thymopentin in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Thymopentin (TP-5) is a synthetic pentapeptide, corresponding to the active site (amino acids 32-36) of the naturally occurring thymic hormone, thymopoietin.[1][2] It is a potent immunomodulatory agent known to reproduce the biological activities of its parent hormone, primarily influencing T-cell differentiation, maturation, and function.[1][3] this compound has been widely studied in various animal models to investigate its therapeutic potential for immunodeficiency disorders, chronic infections, and as an adjuvant in cancer therapy.[4] Its primary mechanism involves promoting the maturation of T-cell precursors and enhancing the activity of mature T-cells, often by modulating cytokine production.[3][4]
These application notes provide a comprehensive overview of this compound dosage and administration in common animal research models, detailed experimental protocols, and a summary of its known signaling pathways.
Data Presentation: Dosage and Administration
The efficacy of this compound is highly dependent on the animal model, the route of administration, and the desired immunological endpoint. The following tables summarize effective dosages reported in the literature.
Table 1: this compound Dosage in Murine Models (Mice)
| Indication/Model | Strain | Dosage | Route of Administration | Frequency/Duration | Key Findings | Reference |
| General Efficacy | - | 0.03 mg/kg | Intravenous (i.v.) | Single dose | Threshold dose for a significant electromyographic response. | [5] |
| General Efficacy | - | 0.3 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Single dose | Threshold dose for a significant electromyographic response. | [5] |
| Cytokine Production | NMRI | 0.15 mg/kg (15 µ g/100g ) | Intraperitoneal (i.p.) | Single dose | Activated production of IL-1α, IL-2, IL-6, IL-10, and IFN-γ. | [6] |
| Gut-Derived Sepsis | Balb/c | 1 mg/kg | Not specified | Daily for 15 days | Significantly reduced mortality; increased IL-2 and decreased IL-4 levels. | [7] |
| Inflammation (Chronic) | - | Not specified | Not specified | Daily for 11 days (with LPS) | Exerted an immunostimulating effect, increasing nitric oxide, IFN-γ, and Hsp70. | [8] |
| Immunosuppression* | Balb/c | 10 mg/kg | Not specified | Not specified | Increased immune organ indices, improved CD4+/CD8+ ratio, and increased cytokine/immunoglobulin production. | [9][10] |
*Note: This study utilized CbTP, a novel, more stable this compound-derived peptide.
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Guinea Pig | 0.03 mg/kg | Intravenous (i.v.), Subcutaneous (s.c.) | Threshold dose for a significant electromyographic response. | [5] |
| Guinea Pig | 0.3 mg/kg | Intranasal (i.n.) | Dose required for a significant response. | [5] |
| Guinea Pig | 0.6 mg/kg | Intraperitoneal (i.p.) | Dose required for a significant response. | [5] |
| Rat (Sprague-Dawley) | Not specified | Intranasal (i.n.) | Improved immunomodulating effects in immunosuppressed rats. | [11] |
Signaling Pathways and Mechanisms of Action
This compound exerts its immunomodulatory effects through several key pathways. It mimics the action of thymopoietin, binding to specific receptors on lymphocytes to trigger intracellular signaling cascades.[3][4]
-
T-Cell Differentiation and Maturation: this compound is crucial for the development of T-cells within the thymus.[3] It facilitates the differentiation of precursor T-cells (thymocytes) into mature, functional T-cells. This process involves distinct second messengers: cyclic AMP (cAMP) elevation in precursor cells and cyclic GMP (cGMP) elevation in mature peripheral T-cells to regulate their function.[1][2]
-
NF-κB Signaling Pathway Activation: A probable mechanism of action for this compound is the activation of the NF-κB signaling pathway, which is a central regulator of immune responses, inflammation, and cell survival.[6]
-
Toll-Like Receptor 2 (TLR2) Interaction: Studies have shown that this compound can bind to TLR2.[9][10] This interaction activates a downstream signaling cascade involving the MyD88 adapter protein, ultimately leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]
-
Cytokine Modulation: By activating T-cells and other immune cells, this compound modulates the production of various cytokines. It has been shown to increase the production of Th1-type cytokines like IL-2 and IFN-γ, which are crucial for cell-mediated immunity, while potentially regulating Th2-type responses.[3][7][12]
References
- 1. Thymopoietin to this compound: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Comparative efficacy of various routes of administration of this compound (TP-5) with consideration of degradative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Immunomodulatory effects of this compound under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, toxicity of nasal cilia and immunomodulating effects in Sprague-Dawley rats following intranasal delivery of this compound with or without absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo immunopotentiating activity of this compound in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thymopentin as an Adjuvant in Cancer Therapy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the naturally occurring thymic hormone thymopoietin, has emerged as a promising immunomodulatory agent for adjuvant cancer therapy.[1] Its primary mechanism of action revolves around the potentiation of the host's immune system, particularly by enhancing the maturation, differentiation, and function of T-lymphocytes.[2][3] In the context of oncology, this compound is utilized to restore immunocompetence in patients immunosuppressed by chemotherapy or radiotherapy, potentially improving treatment outcomes and reducing the incidence of opportunistic infections.[3] Recent studies also suggest that this compound may have direct effects on cancer cell signaling pathways, further broadening its therapeutic potential.[4]
These application notes provide a comprehensive overview of the preclinical and clinical use of this compound as a cancer therapy adjuvant, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-faceted approach:
-
T-Cell Maturation and Differentiation: this compound mimics the action of thymopoietin, promoting the development of precursor T-cells in the thymus into mature, functional T-lymphocytes.[1][2] This ensures a robust and diverse T-cell repertoire capable of recognizing and eliminating cancer cells.
-
Enhancement of T-Cell Function: It stimulates the activity of mature T-cells, increasing their proliferation and readiness to mount an effective immune response against malignant cells.[2]
-
Cytokine Modulation: this compound influences the production of key cytokines, such as interleukins and interferons, which are critical for orchestrating the anti-tumor immune response.[2][5]
-
Thymic Rejuvenation: Preclinical studies suggest that this compound can promote the regeneration of the thymus, the primary organ for T-cell development, which can be compromised by age and cancer treatments.
-
Direct Effects on Cancer Cells: Emerging evidence indicates that this compound may directly inhibit cancer stem cell properties and modulate signaling pathways within cancer cells, such as the Wnt/β-catenin pathway.[4]
Signaling Pathways
The immunomodulatory effects of this compound are initiated through its interaction with receptors on immune cells, leading to the activation of downstream signaling cascades. One of the key pathways identified is the Toll-like receptor 2 (TLR2) signaling pathway.
Caption: this compound-mediated T-cell activation pathway.
In some cancer cells, this compound has been shown to influence the Wnt/β-catenin signaling pathway, which is crucial for stem cell maintenance.
Caption: this compound's effect on Wnt/β-catenin signaling.
Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies on the efficacy of this compound as an adjuvant in cancer therapy.
| In Vitro Study: this compound on HCT116 Colon Cancer Cells | |
| Parameter | Result |
| Effect on HCT116 Proliferation (alone) | No direct anti-proliferative effect. |
| Enhancement of Oxaliplatin Cytotoxicity | Significantly increased the sensitivity of HCT116 cells to oxaliplatin. |
| Effect on Cancer Stem Cell Markers (800 μM TP-5, 24h) | |
| CD24+ cells | Decrease from 18.7% to 14.0%.[4] |
| CD44+ cells | Decrease from 30.7% to 23.7%.[4] |
| CD133+ cells | Decrease from 54.8% to 47.2%.[4] |
| Effect on Stemness-Related Gene Expression | |
| ALDH1, SOX2, Oct-4, Nanog | Significant reduction in expression.[4] |
| Effect on ALDH Activity (48h) | |
| 100 μM TP-5 | ALDH activity decreased to 0.94 ± 0.10.[4] |
| 800 μM TP-5 | ALDH activity decreased to 0.33 ± 0.02.[4] |
Clinical Data Summary
Clinical trials have evaluated this compound as an adjuvant to standard cancer therapies, with a focus on its impact on immune response and patient outcomes.
| Clinical Trial: Sequential Biochemotherapy in Metastatic Colorectal Cancer | |
| Treatment Regimen | 5-FU + Folinic Acid followed by this compound (50 mg s.c.) and IL-2.[6] |
| Patient Population | 45 evaluable patients with metastatic colorectal cancer.[6] |
| Efficacy Outcomes | |
| Objective Response Rate (ORR) | Not explicitly stated in the provided abstract. |
| Median Time to Progression | 8.5 months.[6] |
| Median Survival | 13 months.[6] |
| Immunological Effects | |
| In patients receiving this compound | Higher levels of IL-2, CD25, and IFN-γ; lower levels of sIL-2R.[6] |
| Clinical Study: this compound in Digestive Tract Cancer | |
| Treatment Regimen | This compound (1 vial s.c.) on alternate days for 36 days.[3] |
| Patient Population | 25 patients with cancers of the digestive tract.[3] |
| Immune Response | |
| Total Lymphocytes | Increased.[3] |
| T4 Lymphocytes | Increased.[3] |
| T4/T8 Ratio | Increased.[3] |
Experimental Protocols
In Vitro Protocol: Assessing the Synergistic Effect of this compound and Oxaliplatin on Colon Cancer Cells
This protocol is adapted from studies on HCT116 colon cancer cells.[4]
Caption: Workflow for in vitro analysis of this compound.
1. Cell Culture:
-
Culture HCT116 human colon carcinoma cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Seed cells in 96-well plates for viability assays and larger plates for flow cytometry and qPCR.
-
After 24 hours, treat cells with varying concentrations of this compound (e.g., 100, 200, 400, 800 μM) and/or oxaliplatin (e.g., 25, 50, 75, 100 μM) for 48 hours. Include vehicle-treated cells as a control.
3. Cell Viability Assay (MTT):
-
Following treatment, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Flow Cytometry for Cancer Stem Cell Markers:
-
Harvest cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against CD133, CD44, and CD24.
-
Analyze the percentage of positive cells using a flow cytometer.
5. Quantitative Real-Time PCR (qPCR) for Stemness Genes:
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for ALDH1, SOX2, Oct-4, Nanog, and a housekeeping gene (e.g., GAPDH) for normalization.
In Vivo Protocol: Evaluation of this compound as an Adjuvant in a Syngeneic Mouse Model of Colorectal Cancer
This protocol is a synthesized methodology based on general practices for MC38 colorectal cancer models.[7][8]
Caption: Workflow for in vivo analysis of this compound.
1. Animal Model and Tumor Inoculation:
-
Use 6-8 week old C57BL/6 mice.
-
Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
2. Treatment Regimen:
-
Once tumors are palpable (approximately 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., PBS)
-
Chemotherapy (e.g., oxaliplatin)
-
This compound (e.g., 20 mg/kg, intraperitoneally, daily)
-
Combination of chemotherapy and this compound
-
-
Administer treatments according to a predefined schedule (e.g., for 14-21 days).
3. Tumor Measurement and Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
4. Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined size or at the end of the treatment period.
-
Harvest tumors and spleens for immunological analysis.
5. Immunological Analysis:
-
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):
-
Prepare single-cell suspensions from tumors.
-
Stain for immune cell markers (e.g., CD3, CD4, CD8, FoxP3) to quantify T-cell subsets.
-
-
Cytokine Analysis (ELISA):
-
Prepare lysates from tumor tissue or culture splenocytes.
-
Measure the levels of key cytokines (e.g., IFN-γ, IL-2, TNF-α) using ELISA kits.
-
Conclusion
This compound demonstrates significant potential as an adjuvant in cancer therapy through its robust immunomodulatory properties and potential direct effects on cancer cells. The provided protocols offer a framework for researchers to investigate its efficacy and mechanisms of action in preclinical settings. The summarized clinical data underscores its ability to enhance the immune response in cancer patients. Further research is warranted to optimize dosing regimens, identify predictive biomarkers for patient response, and explore its application in combination with novel immunotherapies.
References
- 1. Thymopoietin to this compound: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [this compound and immune response in patients with cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential biochemotherapy for metastatic colorectal cancer using fluorouracil, folinic acid, this compound and interleukin-2: clinical and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis and Purification of Thymopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin, a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active site of the naturally occurring thymic hormone thymopoietin.[1] It is a potent immunomodulating agent with applications in immunotherapy and for the treatment of various immune deficiencies. The precise and efficient synthesis and purification of this compound are critical for research and development purposes, ensuring the integrity and biological activity of the final product.
These application notes provide detailed protocols for the laboratory-scale synthesis of this compound primarily via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing synthetic peptides in a laboratory setting.[2] The Fmoc/tBu strategy offers mild reaction conditions, making it a preferred choice for many peptide sequences, including this compound.[3][4]
Key Materials and Reagents
-
Resin: Pre-loaded Wang resin or Rink Amide resin with the C-terminal amino acid (Fmoc-Tyr(tBu)-OH).
-
Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.
Experimental Workflow for this compound Synthesis
Caption: Fmoc-SPPS workflow for this compound synthesis.
Detailed Synthesis Protocol
1. Resin Preparation and Swelling:
-
Place the Fmoc-Tyr(tBu)-Wang resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add DMF to swell the resin for 30-60 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[3]
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]
4. Amino Acid Coupling (Example: Valine):
-
In a separate vial, dissolve Fmoc-Val-OH (e.g., 3 equivalents), HBTU (e.g., 2.9 equivalents), and HOBt (e.g., 3 equivalents) in DMF.
-
Add DIEA (e.g., 6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Note on Difficult Couplings: The Arg-Lys bond can sometimes be challenging. Using more powerful coupling reagents like HATU or extending the coupling time may be necessary.
5. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for the sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
7. Final Deprotection and Cleavage:
-
After the final amino acid coupling and subsequent washing, perform a final Fmoc deprotection (steps 2 and 3).
-
Wash the peptide-resin with DCM and dry it under vacuum.[3]
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. This step removes the side-chain protecting groups and cleaves the peptide from the resin.[3]
8. Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude this compound by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Potential Side Reactions: During the synthesis of this compound, a key side reaction to be aware of is the formation of aspartimide from the Aspartic acid residue. This can be minimized by using optimized coupling strategies and avoiding prolonged exposure to basic conditions during deprotection.
Purification of this compound by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides, offering high resolution and efficiency.[5][6]
Key Materials and Reagents
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Crude this compound dissolved in Mobile Phase A or a suitable solvent mixture.
Experimental Workflow for this compound Purification
Caption: RP-HPLC workflow for this compound purification.
Detailed Purification Protocol
1. Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A. If solubility is an issue, a minimal amount of acetonitrile or another suitable solvent can be added.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[2][7]
2. HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]
-
Flow Rate: Dependent on the column dimensions (e.g., 1-4 mL/min for semi-preparative).
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-40 min: 50% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
3. Fraction Collection:
-
Collect fractions corresponding to the major peak, which should be the full-length this compound.
4. Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
5. Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level (typically >95% or >98%).[8]
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
Data Presentation
| Parameter | Synthesis (SPPS) | Purification (RP-HPLC) |
| Method | Fmoc Solid-Phase Peptide Synthesis | Reversed-Phase HPLC |
| Starting Material | Fmoc-Tyr(tBu)-Wang Resin | Crude this compound |
| Key Reagents | Fmoc-amino acids, HBTU/HOBt/DIEA, Piperidine, TFA | Acetonitrile, TFA, Water |
| Typical Crude Purity | 50-70% | N/A |
| Final Purity | N/A | >95% or >98% |
| Expected Yield | Variable (sequence-dependent) | 20-40% (from crude) |
| Final Product Form | Lyophilized Powder | Lyophilized Powder |
Note: Yields can vary significantly based on the efficiency of each coupling step and the handling during purification. The provided values are estimates.
References
- 1. ualberta.ca [ualberta.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Studying Thymopentin's Effect on T-cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin (TP-5) is a synthetic pentapeptide that corresponds to the active site of thymopoietin, a hormone produced by the thymus gland.[1] It plays a crucial role in the maturation and differentiation of T-cells, which are key components of the adaptive immune system.[2][3] this compound has been shown to promote the development of precursor T-cells (thymocytes) into mature, functional T-cells and enhance their activity.[2][3] Its immunomodulatory effects are mediated through various mechanisms, including the modulation of cytokine production.[2][4][5] Understanding the precise effects of this compound on T-cell maturation is critical for its therapeutic application in immunodeficiency disorders, chronic infections, and as an adjuvant in cancer therapy.[3]
These application notes provide a comprehensive experimental framework to investigate the effects of this compound on T-cell maturation, encompassing in vitro and in vivo methodologies.
In Vitro Assessment of this compound's Effect on T-Cell Maturation
Objective: To determine the direct effect of this compound on the proliferation and differentiation of T-cell precursors in a controlled in vitro environment.
Experimental Workflow
Caption: In vitro experimental workflow for studying this compound's effect on T-cell maturation.
Protocols
Protocol 1.1: Isolation and Culture of Hematopoietic Stem Cells (HSCs)
-
HSC Isolation: Isolate CD34+ HSCs from human cord blood or bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated HSCs on a layer of OP9-DL1 stromal cells, which express the Notch ligand Delta-like 1, essential for T-cell development. Use a T-cell differentiation medium supplemented with cytokines such as Flt3L, SCF, and IL-7.
-
This compound Treatment: After an initial culture period to allow for T-cell lineage commitment, introduce this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) to the culture medium. Include a vehicle control (culture medium without this compound).
-
Incubation: Culture the cells for a period of 14-21 days, refreshing the medium and this compound every 2-3 days.
Protocol 1.2: Flow Cytometry for T-Cell Phenotyping
-
Cell Preparation: Harvest cells from the culture and wash with FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers. A typical panel would include antibodies for:
-
Early T-cell precursors: CD34, CD44, CD25
-
T-cell lineage: CD3
-
T-cell subsets: CD4, CD8
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the live cell population and subsequently identify different T-cell developmental stages based on marker expression (e.g., Double Negative (DN) stages: DN1 (CD44+CD25-), DN2 (CD44+CD25+), DN3 (CD44-CD25+), and DN4 (CD44-CD25-); Double Positive (DP): CD4+CD8+; Single Positive (SP): CD4+CD8- or CD4-CD8+).
Protocol 1.3: T-Cell Proliferation Assay (CFSE)
-
CFSE Labeling: Label the T-cell precursors with Carboxyfluorescein succinimidyl ester (CFSE) before adding this compound.
-
Culture: Culture the cells as described in Protocol 1.1.
-
Flow Cytometry: After the culture period, harvest the cells and analyze them by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Analysis: Quantify the percentage of cells that have undergone division in response to this compound treatment.
Protocol 1.4: Cytokine Profiling
-
Supernatant Collection: Collect the culture supernatant at different time points during the culture period.
-
Cytokine Measurement: Measure the concentration of key cytokines involved in T-cell maturation and function, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4), using ELISA or a multiplex bead array (e.g., Luminex).
Data Presentation
Table 1: Effect of this compound on T-Cell Subset Differentiation in vitro
| This compound (ng/mL) | % Double Negative (CD4-CD8-) | % Double Positive (CD4+CD8+) | % CD4 Single Positive (CD4+CD8-) | % CD8 Single Positive (CD4-CD8+) |
| 0 (Control) | 65.2 ± 5.1 | 15.8 ± 2.3 | 10.5 ± 1.8 | 8.5 ± 1.5 |
| 0.1 | 63.1 ± 4.8 | 18.2 ± 2.5 | 11.2 ± 1.9 | 7.5 ± 1.3 |
| 1 | 55.4 ± 4.2 | 25.6 ± 3.1 | 12.8 ± 2.0 | 6.2 ± 1.1 |
| 10 | 42.8 ± 3.5 | 38.9 ± 3.8 | 14.1 ± 2.2 | 4.2 ± 0.9 |
| 100 | 40.5 ± 3.3 | 41.2 ± 4.0 | 13.8 ± 2.1 | 4.5 ± 0.8 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to control. |
Table 2: Effect of this compound on T-Cell Proliferation and Cytokine Production in vitro
| This compound (ng/mL) | % Proliferating Cells (CFSE low) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Control) | 12.3 ± 2.1 | 50.4 ± 8.2 | 85.6 ± 10.3 |
| 0.1 | 15.8 ± 2.5 | 75.2 ± 9.5 | 110.2 ± 12.1 |
| 1 | 25.6 ± 3.2 | 150.8 ± 15.1 | 225.4 ± 20.5** |
| 10 | 38.4 ± 4.1 | 280.5 ± 25.8 | 450.9 ± 35.7 |
| 100 | 40.2 ± 4.5 | 310.2 ± 28.3 | 480.1 ± 38.2 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to control. |
In Vivo Assessment of this compound's Effect on T-Cell Maturation in an Animal Model
Objective: To evaluate the immunomodulatory effects of this compound on T-cell development and function in a living organism.
Experimental Workflow
Caption: In vivo experimental workflow for studying this compound's effect on T-cell maturation.
Protocols
Protocol 2.1: Humanized Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice) that can support the engraftment of human cells.
-
HSC Transplantation: Irradiate the mice to ablate their hematopoietic system and then intravenously inject human CD34+ HSCs.
-
This compound Administration: Once human cell engraftment is confirmed (typically 4-6 weeks post-transplantation), begin treatment with this compound. Administer this compound via intraperitoneal injection at different dosages (e.g., 1, 10, 50 mg/kg) daily or every other day for a specified period (e.g., 4-8 weeks). A control group should receive vehicle injections.
Protocol 2.2: Analysis of T-Cell Development in the Thymus
-
Thymus Isolation: At the end of the treatment period, euthanize the mice and harvest the thymi.
-
Thymocyte Preparation: Prepare a single-cell suspension of thymocytes.
-
Flow Cytometry: Stain the thymocytes with antibodies against human T-cell markers as described in Protocol 1.2 to analyze the different developmental stages.
Protocol 2.3: Analysis of Peripheral T-Cell Reconstitution and Function
-
Spleen and Blood Collection: Collect the spleen and peripheral blood from the mice.
-
Cell Isolation: Isolate splenocytes and peripheral blood mononuclear cells (PBMCs).
-
Flow Cytometry: Analyze the cell populations in the spleen and blood for the presence of mature human T-cell subsets (CD3+, CD4+, CD8+).
-
Functional Assays:
-
Proliferation: Stimulate isolated splenocytes with anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA) and measure proliferation using a CFSE assay or by [3H]-thymidine incorporation.
-
Cytokine Production: Stimulate splenocytes as above and measure the levels of key cytokines (IL-2, IFN-γ, TNF-α) in the culture supernatant by ELISA or Luminex.
-
Data Presentation
Table 3: Effect of this compound on T-Cell Reconstitution in Humanized Mice
| Treatment Group | Thymic CD4+CD8+ (%) | Splenic CD3+ (%) | Peripheral Blood CD3+ (cells/μL) |
| Vehicle Control | 25.4 ± 4.2 | 15.8 ± 3.1 | 150 ± 35 |
| This compound (1 mg/kg) | 35.1 ± 5.5 | 22.5 ± 4.0 | 250 ± 50* |
| This compound (10 mg/kg) | 50.8 ± 6.1 | 35.2 ± 5.2 | 450 ± 75 |
| This compound (50 mg/kg) | 55.2 ± 6.8 | 38.9 ± 5.8 | 510 ± 80 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 4: Effect of this compound on T-Cell Function in Humanized Mice
| Treatment Group | Proliferation Index (Stimulated Splenocytes) | IFN-γ Production (pg/mL) |
| Vehicle Control | 2.5 ± 0.4 | 250 ± 45 |
| This compound (1 mg/kg) | 3.8 ± 0.6 | 450 ± 60 |
| This compound (10 mg/kg) | 5.2 ± 0.8 | 800 ± 95 |
| This compound (50 mg/kg) | 5.8 ± 0.9 | 950 ± 110 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control. |
Signaling Pathway Analysis
Objective: To elucidate the molecular mechanisms by which this compound influences T-cell maturation.
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound in T-cell maturation.
Protocol 3.1: Western Blot Analysis
-
Cell Treatment and Lysis: Treat T-cell precursors with this compound for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated forms of ERK, JNK, p38, IκBα) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Protocol 3.2: NF-κB Reporter Assay
-
Transfection: Transfect a T-cell line with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
This compound Treatment: Treat the transfected cells with this compound.
-
Luciferase Assay: Measure the luciferase activity to determine the level of NF-κB activation.
References
- 1. Thymopoietin to this compound: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymopentin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active biological site of the naturally occurring thymic hormone, thymopoietin. It is a potent immunomodulatory agent that plays a crucial role in the maturation, differentiation, and function of T-lymphocytes. These application notes provide detailed protocols for the preparation of this compound solutions for use in a variety of cell culture experiments, ensuring reproducibility and accuracy in your research.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reliable and consistent experimental results. Understanding its physical and chemical properties is the first step.
| Property | Data |
| Molecular Formula | C₃₀H₄₉N₉O₉ |
| Molecular Weight | 679.77 g/mol |
| Appearance | White lyophilized powder |
| Solubility | DMSO: ≥ 25 mg/mL DMF: ≥ 30 mg/mL Ethanol: ~1 mg/mL Water: High aqueous solubility (294.3 mg/mL)[1][2] PBS (pH 7.2): ~10 mg/mL[3][4][5] |
| Stability | Degrades rapidly in alkaline conditions.[1][2] Has a short half-life in plasma.[6] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[4][7] |
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for future use.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before use.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.798 mg of this compound (Molecular Weight = 679.77 g/mol ).
-
Dissolution: Aseptically add the appropriate volume of DMSO to the vial containing the this compound powder. For 6.798 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent foaming and potential denaturation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][7]
II. Preparation of a 1 mg/mL this compound Stock Solution in Sterile Water or PBS
For experiments where DMSO may interfere, an aqueous stock solution can be prepared.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing this compound: In a sterile environment, weigh 1 mg of this compound powder.
-
Dissolution: Aseptically add 1 mL of sterile water or PBS (pH 7.2) to the vial of this compound.
-
Mixing: Gently swirl or pipette to dissolve the powder completely.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. This step is crucial to ensure the sterility of the aqueous stock solution.[7]
-
Aliquoting and Storage: Aliquot and store as described in the DMSO stock solution protocol. Note that aqueous solutions may be less stable long-term, so it is recommended to prepare fresh solutions more frequently.
III. Preparation of Working Solutions for Cell Culture
This protocol details the dilution of a concentrated stock solution to the final desired concentration in cell culture medium. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO < 0.5%) to avoid cytotoxicity.
Example: Preparing a 1 µg/mL Working Solution from a 10 mM DMSO Stock
-
Calculate the Molar Concentration of the Working Solution:
-
Molecular Weight of this compound = 679.77 g/mol
-
1 µg/mL = 1 mg/L
-
Molar Concentration = (1 mg/L) / (679.77 g/mol ) = 1.47 x 10⁻⁶ M = 1.47 µM
-
-
Perform a Serial Dilution (Recommended): To avoid precipitation and ensure accurate dilution, a two-step dilution is recommended.
-
Step 1: Intermediate Dilution (e.g., to 100 µM):
-
Use the formula C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (100 µM) * (desired volume, e.g., 100 µL)
-
V₁ = (100 µM * 100 µL) / 10,000 µM = 1 µL
-
Add 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium to get 100 µL of a 100 µM intermediate solution.
-
-
Step 2: Final Dilution (to 1.47 µM):
-
Use the formula C₁V₁ = C₂V₂
-
(100 µM) * V₁ = (1.47 µM) * (final volume in well, e.g., 1 mL = 1000 µL)
-
V₁ = (1.47 µM * 1000 µL) / 100 µM = 14.7 µL
-
Add 14.7 µL of the 100 µM intermediate solution to 985.3 µL of cell culture medium in your experimental well.
-
-
-
Final DMSO Concentration Check:
-
The initial stock was 100% DMSO.
-
The intermediate dilution was 1:100 in medium, so the DMSO concentration is 1%.
-
The final dilution adds 14.7 µL of this intermediate solution to a final volume of 1000 µL.
-
Final DMSO % = (1% * 14.7 µL) / 1000 µL = 0.0147% (which is well below the 0.5% limit).
-
Note: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound working solution.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific biological question being addressed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. The following table provides a range of concentrations reported in the literature for various applications.
| Application | Cell Type | Concentration Range | Reference(s) |
| T-cell Differentiation and Maturation | Human Embryonic Stem Cells | Not specified, used in cocktail | [8] |
| Lymphocyte Proliferation | Bovine Supramammary Lymphocytes | 0.1 - 10 µg/mL | |
| Cytokine Production (IL-2, IFN-γ) | Human Peripheral Blood Mononuclear Cells | 1 µg/mL | |
| Immunomodulatory Activity | Murine Macrophages (RAW264.7) | 10 µg/mL | |
| Anti-proliferative Effects | Human Promyelocytic Leukemia (HL-60) | 10 - 100 µg/mL | [9] |
| Inhibition of Tumor Cell Viability | Melanoma (B16F10), Lung Cancer (H460), Breast Cancer (MCF-7) | 1 - 100 µM |
Signaling Pathway and Experimental Workflow
This compound primarily exerts its immunomodulatory effects by mimicking the action of thymopoietin. One of the key signaling pathways involved is the Toll-like receptor 2 (TLR2) pathway.
Caption: this compound signaling via TLR2/MyD88/NF-κB pathway.
The general workflow for a cell-based experiment using this compound is outlined below.
Caption: General experimental workflow for cell-based assays.
References
- 1. Dilution Calculator | BioXcell | Bio X Cell [bioxcell.com]
- 2. Immunomodulatory effect of this compound on lymphocytes from supramammary lymph nodes of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Dilutions [mvls.gla.ac.uk]
- 7. Dilution Calculator | Tocris Bioscience [tocris.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of cell proliferation and cell death based assays in chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thymopentin in Chronic Inflammatory Disease Research: A Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Thymopentin (TP-5) in studies of chronic inflammatory diseases. This compound, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has demonstrated immunomodulatory properties, making it a person of interest in the investigation of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
This compound's primary role lies in its ability to modulate the immune system, particularly by influencing T-cell differentiation and maturation.[1] It mimics the action of thymopoietin, a hormone produced by the thymus gland, which is crucial for the development of a robust and balanced T-cell repertoire.[1] By promoting the maturation of precursor T-cells and enhancing the activity of mature T-cells, this compound helps regulate immune responses.[1] Furthermore, it modulates the production of various cytokines, including interleukins and interferons, which are key signaling molecules in the inflammatory cascade.[1]
Signaling Pathways
This compound exerts its effects through various signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor (TLR) pathways.
NF-κB Signaling Pathway: this compound has been shown to influence the NF-κB pathway, a central regulator of inflammation. By modulating this pathway, this compound can suppress the production of pro-inflammatory cytokines.
Caption: NF-κB signaling pathway modulation by this compound.
TLR2 Signaling Pathway: this compound can also interact with Toll-like Receptor 2 (TLR2), a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns. This interaction can trigger downstream signaling cascades that modulate the inflammatory response.
Caption: TLR2 signaling pathway activation by this compound.
Application in Chronic Inflammatory Disease Models
This compound has been investigated in various animal models of chronic inflammatory diseases, demonstrating its potential to ameliorate disease severity.
Rheumatoid Arthritis
In clinical studies involving patients with active rheumatoid arthritis, this compound has been administered intravenously at a dose of 50 mg, three times a week for three consecutive weeks.[2][3] Another study explored a dosage of 50 mg via intravenous injection three times weekly for 3 to 20 weeks.[4] Subcutaneous administration has also been investigated, with optimal responses observed at 100-150 mg three times weekly or 150-200 mg twice a week.
| Parameter | This compound Group | Placebo Group | Reference |
| Ritchie Index | Significant Improvement | No Significant Improvement | [3] |
| Swollen Joints | Significant Improvement | No Significant Improvement | [3] |
| Pain Severity | Significant Improvement | No Significant Improvement | [3] |
| Disease Activity | Significant Improvement | No Significant Improvement | |
| Sedimentation Rate | Decreased in 5 out of 8 patients | Not Reported | [4] |
| Steinbrocker Scale | Improvement in 7 out of 8 patients | Not Reported | [4] |
Psoriasis
In a mouse model of imiquimod-induced psoriasis, topical application of this compound has been shown to reduce skin inflammation.
| Parameter | Control Group (Imiquimod) | This compound-Treated Group | Reference |
| PASI Score (Day 7) | 9.00 ± 2.69 | 8.11 ± 1.62 | |
| Epidermal Thickness | Increased | Decreased | [5] |
| Inflammatory Cell Infiltration | Present | Decreased | [5] |
| IL-17 Expression | Increased | Dramatically Reduced | [5] |
| CD4+, Th17, ROR+, and CD8+ T cells | Increased | Dramatically Declined | [5] |
Inflammatory Bowel Disease (Ulcerative Colitis)
In a dextran sulfate sodium (DSS)-induced colitis mouse model, subcutaneous injection of this compound has demonstrated therapeutic effects.
| Parameter | DSS Group | DSS + this compound Group | Reference |
| Disease Activity Index (DAI) | Increased | Decreased | [6] |
| Colon Length | Shortened | Increased | [6] |
| IL-6 Levels | Increased | Decreased | [6] |
| IL-22 Production | Not specified | Triggered | [6] |
| Goblet Cells & Mucin-2 Expression | Decreased | Restored | [6] |
Experimental Protocols
The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
In Vitro Model: Fibroblast-Like Synoviocytes (FLS) for Rheumatoid Arthritis
Caption: Workflow for in vitro studies using RA FLS.
1. Cell Culture:
-
Isolate fibroblast-like synoviocytes (FLS) from synovial tissue of rheumatoid arthritis patients.
-
Culture FLS in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
2. Treatment:
-
Seed FLS into 6-well plates and grow to 80-90% confluence.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) for the desired time points.
3. Analysis:
-
ELISA: Collect cell culture supernatants to measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, p65, IκBα). Use appropriate HRP-conjugated secondary antibodies and detect with an ECL detection system.
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
1. Disease Induction:
-
Use 8-12 week old female Balb/c or C57BL/6 mice.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
2. Treatment:
-
Administer this compound topically to the inflamed skin area daily, starting from the first day of imiquimod application.
3. Evaluation:
-
PASI Scoring: Score the severity of the skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4 for each.
-
Histology: At the end of the experiment, collect skin biopsies, fix in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Immunofluorescence: Use frozen skin sections to perform immunofluorescence staining for T-cell subset markers (e.g., CD4, CD8, RORγt) to quantify their infiltration into the skin.
In Vivo Model: DSS-Induced Colitis in Mice
Caption: Experimental workflow for the DSS-induced colitis model.
1. Disease Induction:
-
Use 6-8 week old male C57BL/6 mice.
-
Provide drinking water containing 2.5-3% (w/v) dextran sulfate sodium (DSS) ad libitum for 7 days.
2. Treatment:
-
Administer this compound via subcutaneous injection daily throughout the DSS administration period.
3. Evaluation:
-
Disease Activity Index (DAI): Monitor mice daily for weight loss, stool consistency, and the presence of blood in the stool, and calculate the DAI score.
-
Colon Length: At the end of the study, sacrifice the mice and measure the length of the colon from the cecum to the anus.
-
Histology: Fix colon tissue in 4% paraformaldehyde, embed in paraffin, and perform H&E staining to assess inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Homogenize colon tissue or collect serum to measure the levels of relevant cytokines (e.g., IL-6, IL-22) by ELISA.
References
- 1. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 2. Skin Whole-Mount Immunofluorescent Staining Protocol, 3D Visualization, and Spatial Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability and storage of Thymopentin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of Thymopentin (TP5) solutions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: this compound, a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), is susceptible to degradation through two primary pathways: enzymatic degradation and chemical degradation. In biological fluids like plasma, it is rapidly broken down by proteolytic enzymes, with a half-life as short as 30 seconds.[1][2] Chemically, it is prone to degradation in alkaline conditions, at elevated temperatures, in the presence of oxidizing agents, and upon exposure to UV light.[3][4]
Q2: What are the optimal pH and temperature conditions for storing this compound solutions?
A2: this compound solutions exhibit greater stability in acidic conditions compared to alkaline conditions.[3][4] For short-term storage, maintaining a pH in the acidic range is recommended. For long-term storage, lyophilization is the preferred method to ensure stability.[5][6] Solutions should be protected from light and stored at refrigerated temperatures (2-8°C) to minimize degradation. Elevated temperatures significantly accelerate the degradation process.[3][4]
Q3: What are the main degradation products of this compound?
A3: Enzymatic degradation by aminopeptidases typically results in the cleavage of the N-terminal amino acid, yielding fragments such as the tetrapeptide Lys-Asp-Val-Tyr and the tripeptide Asp-Val-Tyr.[7] Chemical degradation under various stress conditions can lead to a variety of other degradation products.
Q4: Can I use buffers to stabilize my this compound solution?
A4: While buffers are essential for controlling pH, the choice of buffer species can influence the stability of this compound. It is crucial to select a buffer system that is compatible with this compound and does not catalyze its degradation. The stability of this compound in different buffers should be evaluated as part of your formulation development.
Q5: Is lyophilization a suitable method for long-term storage of this compound?
A5: Yes, lyophilization (freeze-drying) is an effective strategy for enhancing the long-term stability of this compound.[5][6] The process involves removing water from the frozen product under a vacuum, which significantly reduces chemical and physical instability. The resulting lyophilized powder can be stored for extended periods and reconstituted before use.
Troubleshooting Guide
Issue 1: Precipitation is observed in my this compound solution upon storage.
-
Possible Cause 1: pH Shift: The pH of your solution may have shifted to a range where this compound has lower solubility.
-
Solution: Verify the pH of the solution and adjust it back to the optimal acidic range using a suitable buffer system.
-
-
Possible Cause 2: Temperature Fluctuation: Repeated freeze-thaw cycles or exposure to high temperatures can lead to protein aggregation and precipitation.
-
Solution: Aliquot the this compound solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store solutions at the recommended temperature.
-
-
Possible Cause 3: Incompatible Excipients: Certain excipients in your formulation may be incompatible with this compound, leading to precipitation.
-
Solution: Review the composition of your formulation. If you suspect an incompatibility, consider reformulating with alternative excipients.
-
Issue 2: My this compound solution has lost its biological activity.
-
Possible Cause 1: Chemical Degradation: The peptide may have degraded due to exposure to adverse conditions such as high temperature, alkaline pH, or light.[3][4]
-
Solution: Prepare fresh solutions under optimal conditions (acidic pH, protection from light, controlled temperature). Use a stability-indicating HPLC method to assess the purity of your solution.
-
-
Possible Cause 2: Enzymatic Degradation: If the solution was prepared in a medium containing proteases (e.g., cell culture media with serum), enzymatic degradation is likely.
-
Solution: Prepare solutions in protease-free buffers. If working with biological samples, consider adding protease inhibitors.
-
Issue 3: Unexpected peaks are appearing in my HPLC chromatogram.
-
Possible Cause 1: Degradation Products: The new peaks are likely degradation products of this compound.
-
Solution: Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in tracking the stability of your sample over time.
-
-
Possible Cause 2: Contamination: The sample may have been contaminated.
-
Solution: Ensure proper aseptic handling techniques and use high-purity solvents and reagents.
-
Issue 4: The lyophilized cake has a poor appearance (e.g., collapsed, melted).
-
Possible Cause 1: Inadequate Freezing: The product was not completely frozen before starting the primary drying phase.
-
Solution: Ensure the freezing temperature is below the collapse temperature of the formulation.
-
-
Possible Cause 2: Primary Drying Temperature is Too High: The shelf temperature during primary drying was too high, causing the product to exceed its collapse temperature.
-
Solution: Optimize the lyophilization cycle by lowering the shelf temperature during primary drying.
-
-
Possible Cause 3: Inappropriate Excipients: The formulation may lack the necessary cryoprotectants or bulking agents to form a stable cake.
-
Solution: Consider adding excipients like glycine or sugars (e.g., raffinose) to your formulation to improve cake formation.[8]
-
Data Presentation: Stability of this compound
Table 1: Factors Influencing this compound Degradation
| Factor | Condition | Effect on Stability | Reference |
| pH | Alkaline | Rapid degradation | [3][4] |
| Acidic | Longer half-life | [3][4] | |
| Temperature | Elevated | Rapid degradation | [3][4] |
| Light | UV Exposure | Rapid degradation | [3][4] |
| Oxidizing Agents | Presence | Rapid degradation | [3][4] |
| Enzymes | Trypsin | Half-life of 6.3 hours | [3][4] |
| Plasma Proteases | Half-life of ~30 seconds | [1][2] |
Table 2: Stabilization Strategies for this compound Solutions
| Strategy | Excipient/Method | Observed Outcome | Reference |
| Excipient Addition | 2-Hydroxypropyl-β-cyclodextrin (5-20%) | Retained pharmacological activity after 14 months at room temperature. | [9] |
| Glycine (1-3%) | Stabilizes aqueous formulations. | ||
| Formulation | Microemulsion | Sustained release profile for 24 hours. | [3][4] |
| Storage | Lyophilization | Improved long-term stability. | [5][6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products. The specific parameters may need to be optimized for your particular instrumentation and formulation.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
High-purity water and acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Procedure:
-
Prepare the mobile phases and degas them.
-
Prepare a stock solution of this compound reference standard in water or a suitable buffer.
-
Prepare your this compound samples, ensuring they are filtered through a 0.22 µm filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the amount of this compound and any degradation products by integrating the peak areas.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to subject a this compound solution to various stress conditions to induce degradation. The resulting samples can be used to validate the stability-indicating nature of your analytical method.
1. Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm)
-
Oven or water bath
2. Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of this compound solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the this compound solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light at 254 nm for 24 hours.
-
Control Sample: Keep a this compound solution at 4°C, protected from light.
-
Analyze all samples (including the control) using the stability-indicating HPLC method to observe the degradation products.
Protocol 3: Lyophilization of this compound
This is a sample protocol for lyophilizing a this compound formulation. The specific parameters will depend on the formulation and the lyophilizer used.
1. Formulation:
-
This compound: 50 mg/mL
-
Glycine: 10 mg/mL (1%)
-
D-raffinose pentahydrate: 20 mg/mL (2%)
-
Sodium citrate: 8.8 mg/mL
-
Water for Injection
2. Procedure:
-
Dissolve the excipients (glycine, D-raffinose, sodium citrate) in water for injection.
-
Add the this compound to the excipient solution and mix until dissolved.
-
Sterile filter the solution through a 0.22 µm filter.
-
Dispense the solution into sterile vials.
-
Partially insert sterile stoppers into the vials.
-
Freezing: Place the vials in the lyophilizer and freeze to approximately -60°C for 8-10 hours.[8]
-
Primary Drying: Apply a vacuum (e.g., 60 millibars) and raise the shelf temperature to a suitable level (e.g., up to 22°C) to allow the ice to sublimate.[8] This step can take up to 18 hours.[8]
-
Secondary Drying: After all the ice has sublimated, the temperature can be gradually increased to remove residual moisture.
-
Once the cycle is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
-
Crimp the vials with aluminum seals.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationships in this compound degradation pathways.
Caption: this compound-mediated activation of the NF-κB signaling pathway.
References
- 1. This compound: stability considerations and potency by various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short in vitro half-life of thymopoietin32--36 pentapeptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preformulation studies of this compound: analytical method development, physicochemical properties, kinetic degradation investigations and formulation perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 6. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of this compound by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 9. Stabilization of this compound and preservation of its pharmacological properties by 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thymopentin-Based Assays
Welcome to the technical support center for Thymopentin-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, easy-to-compare tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic pentapeptide, which is a fragment of the naturally occurring thymic hormone thymopoietin. Its primary role is as an immunomodulatory agent.[1] It promotes the maturation and differentiation of T-cells, which are crucial components of the adaptive immune system.[1][2] this compound has also been shown to modulate the production of various cytokines, such as interleukins and interferons, which are key signaling molecules in the immune response.[1]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound is known to activate the immune system through at least two key signaling pathways. It can bind to the Toll-like receptor 2 (TLR2), initiating a downstream signaling cascade that involves MyD88 and TRAF6, ultimately leading to the activation of the NF-κB pathway.[3][4][5] This activation of NF-κB is a probable mechanism of action for this hormone and is most pronounced at the NF-κB phosphorylation stage.[6][7]
Q3: What are some common causes of assay failure when working with synthetic peptides like this compound?
A3: Several factors can contribute to the failure of peptide-based assays. These include biological contamination with substances like endotoxins, which can trigger unwanted immune reactions. Contamination with trifluoroacetate (TFA), a chemical used during peptide synthesis and purification, can inhibit cell proliferation in some assays. Other common issues include improper storage leading to degradation, and oxidation of sensitive amino acid residues such as Cysteine, Tryptophan, or Methionine.
Q4: How should I properly store and handle my this compound peptide?
A4: To ensure the stability and activity of this compound, it is recommended to store it in lyophilized form at -20°C and protected from light. Once reconstituted in a solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use. For short-term storage, a refrigerated temperature of 2-8°C is acceptable for most manufactured kits.[8] Due to its rapid degradation in plasma (with a half-life of about 30 seconds), the route and rate of administration are critical factors in determining its effective dose in vivo.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in Cell Proliferation Assays (e.g., MTT, WST-1)
Question: I am not seeing a consistent dose-dependent increase in cell proliferation with this compound, or I am getting no signal at all. What could be the problem?
Answer: This is a common issue that can arise from several factors related to the peptide itself, the cells, or the assay procedure.
-
Peptide Integrity and Activity:
-
Degradation: this compound is susceptible to degradation. Ensure it was stored correctly in a lyophilized state at -20°C or colder. Once reconstituted, use it promptly or store it in aliquots at -80°C. Avoid multiple freeze-thaw cycles.
-
Purity and Contaminants: Impurities from synthesis, such as TFA, can sometimes inhibit cell growth. Consider the purity of your peptide and whether TFA salt removal is necessary for your specific cell line. Endotoxin contamination can also lead to variable results.
-
Solubility: Ensure the peptide is fully dissolved in the appropriate solvent before adding it to your cell culture media. Incomplete solubilization will lead to inaccurate concentrations.
-
-
Cellular Factors:
-
Cell Health and Density: Use cells that are in the exponential growth phase and ensure a consistent cell seeding density across all wells. Over-confluent or unhealthy cells will not respond optimally.
-
Cell Type: The responsiveness to this compound can be cell-type specific. It primarily acts on immune cells, particularly T-cell precursors.[1][2] Ensure you are using a relevant cell line (e.g., Jurkat, primary lymphocytes).
-
-
Assay Protocol:
-
Incubation Time: The incubation time with this compound may need optimization. A time-course experiment is recommended to determine the optimal duration for observing a proliferative response.
-
Reagent Preparation: Prepare all assay reagents, such as MTT or WST-1, fresh according to the manufacturer's instructions.
-
Troubleshooting Workflow for Inconsistent Cell Proliferation
Caption: Troubleshooting workflow for inconsistent cell proliferation results.
Issue 2: High Background in ELISA for Cytokine Detection
Question: My ELISA plate shows high background, making it difficult to distinguish the signal from the noise. How can I reduce this?
Answer: High background in an ELISA can be caused by several factors, often related to non-specific binding of antibodies or issues with the washing steps.
-
Blocking:
-
Inadequate Blocking: Ensure that the blocking buffer is appropriate for your assay and that the incubation time is sufficient to cover all non-specific binding sites on the plate. Common blocking agents include BSA or non-fat dry milk.
-
Contaminated Blocking Buffer: Use a fresh, filtered blocking buffer for each experiment.
-
-
Washing:
-
Antibody Concentrations:
-
Primary or Secondary Antibody Concentration Too High: Titrate your capture and detection antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Cross-Reactivity: Ensure that your secondary antibody is not cross-reacting with other components of the assay. Running a control with only the secondary antibody can help identify this issue.
-
-
Reagents and Plate:
-
Substrate Over-development: Reduce the substrate incubation time or dilute the substrate to prevent over-development of the colorimetric reaction.
-
Edge Effects: To avoid "edge effects" caused by uneven temperature or evaporation, ensure the plate is sealed properly during incubations and not stacked.[8]
-
| Troubleshooting Step | Recommended Action |
| Blocking | Use a fresh, filtered blocking buffer (e.g., 1% BSA in PBS). Increase blocking time to 1-2 hours at room temperature. |
| Washing | Increase the number of washes to 4-6 cycles. Increase soaking time to 30-60 seconds per wash. Ensure complete aspiration of wash buffer. |
| Antibody Concentration | Perform a titration of both capture and detection antibodies to determine the optimal concentration. |
| Substrate Incubation | Monitor color development and stop the reaction when the positive controls are clearly visible but before the background becomes high. |
| Plate Handling | Use plate sealers during incubations to prevent evaporation. Avoid stacking plates in the incubator. |
Issue 3: Unexpected Decrease in Cell Viability
Question: I am observing a decrease in cell viability at higher concentrations of this compound, which is contrary to the expected proliferative effect. Why is this happening?
Answer: A paradoxical decrease in cell viability can be alarming but often has a logical explanation.
-
TFA Toxicity: As mentioned, Trifluoroacetic acid (TFA) is often present as a counterion in synthetic peptides and can be cytotoxic at certain concentrations. This effect is cell-type dependent.
-
Peptide Aggregation: At high concentrations, some peptides have a tendency to aggregate, which can lead to a loss of biological activity and may even be toxic to cells. Visually inspect your stock solution for any signs of precipitation.
-
Nutrient Depletion/pH Shift: A very high metabolic rate in response to the peptide could lead to rapid depletion of nutrients in the culture medium or a significant change in pH, which could in turn lead to cell death. Ensure your culture medium has sufficient buffering capacity and nutrients.
-
Overstimulation/Activation-Induced Cell Death (AICD): In some immune cell populations, prolonged or excessive stimulation can lead to AICD, a form of apoptosis. This is a biological response to prevent an overactive immune system.
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay (MTT-Based)
This protocol is designed to measure the proliferation of lymphocytes in response to this compound.
Materials:
-
This compound (lyophilized)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
Lymphocytes (e.g., isolated human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line like Jurkat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom culture plates
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or culture your chosen T-cell line.
-
Wash the cells twice with sterile PBS and resuspend them in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of medium only. For a positive control, you can use a known mitogen like Phytohemagglutinin (PHA).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Expected Results (Example Data):
| This compound (µg/mL) | Absorbance (570 nm) | % Proliferation (relative to control) |
| 0 (Control) | 0.250 | 100% |
| 1 | 0.300 | 120% |
| 10 | 0.450 | 180% |
| 50 | 0.625 | 250% |
| 100 | 0.700 | 280% |
Protocol 2: Cytokine Release Assay (ELISA)
This protocol outlines the measurement of a specific cytokine (e.g., IL-2) released into the cell culture supernatant following this compound stimulation.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Cell culture supernatant from this compound-stimulated cells (from Protocol 1)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Methodology:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer as per the manufacturer's instructions.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate twice with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate twice with wash buffer.
-
Prepare serial dilutions of the cytokine standard in assay diluent.
-
Add 100 µL of the standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of diluted streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
-
Signaling Pathway Diagrams
This compound-Induced TLR2 Signaling Pathway
Caption: this compound activates the TLR2 signaling pathway, leading to cytokine gene transcription.
Simplified NF-κB Activation Pathway
Caption: Overview of the canonical NF-κB activation cascade initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. opentrons.com [opentrons.com]
- 3. Frontiers | Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 4. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Technical Support Center: Optimizing Thymopentin for T-Cell Stimulation
Welcome to the technical support center for Thymopentin-mediated T-cell stimulation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on T-cells?
This compound (also known as TP-5) is a synthetic pentapeptide, a chain of five amino acids (Arg-Lys-Asp-Val-Tyr), that corresponds to the active site of the naturally occurring thymus hormone, thymopoietin.[1][2] Its primary function is to act as an immunomodulatory agent, particularly by influencing T-cell development and function.[2][3] this compound promotes the maturation and differentiation of precursor T-cells (thymocytes) into mature T-cells and enhances the activity of already mature T-cells, including their proliferation.[3][4]
Q2: How does this compound stimulate T-cells?
This compound mimics the action of thymopoietin by binding to specific receptors on T-cells.[2][3][4] This binding initiates intracellular signaling cascades. In precursor T-cells, it elevates intracellular cyclic AMP (cAMP) to trigger differentiation.[1] In mature peripheral T-cells, its immunoregulatory actions are mediated by an increase in intracellular cyclic GMP (cGMP).[1] A probable mechanism of action also involves the activation of the NF-kappaB signaling pathway.[5]
Q3: What are the expected outcomes of successful T-cell stimulation with this compound?
Successful stimulation of T-cells with this compound should result in several measurable outcomes:
-
Increased T-cell proliferation: An expansion in the number of T-cells.[3]
-
Modulation of cytokine production: this compound has been shown to increase the production of Th1-type cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while reducing Th2-type cytokines like IL-4.[3][5][6] It may also influence the production of IL-1α, IL-6, and IL-10.[5]
-
Upregulation of activation markers: Increased expression of surface markers like CD25 on T-cells.[7]
-
Enhanced T-cell effector functions: This can include increased cytotoxicity against target cells.[8]
Q4: What is a good starting concentration for this compound in in vitro T-cell stimulation assays?
Based on published studies, a common starting concentration for in vitro experiments with human lymphocytes is 1 µg/mL .[9] However, the optimal concentration can be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.[10]
This compound Signaling Pathway
Caption: Fig 1. Simplified signaling cascade initiated by this compound in T-cells.
Troubleshooting Guide
Q5: I am not observing any T-cell proliferation after stimulating with this compound. What could be the cause?
-
Suboptimal this compound Concentration: The concentration of this compound may be too high or too low. It is crucial to perform a dose-response curve (e.g., 0.1 µg/mL to 10 µg/mL) to find the optimal concentration for your specific cells and assay conditions.
-
Cell Health and Density: Ensure your T-cells are healthy and viable before starting the experiment. The initial cell seeding density is also critical; a suboptimal density can hinder proliferation.[11] For a 96-well plate, a starting density of 1-2x10^6 cells/mL is often recommended.[11]
-
Costimulation Requirement: T-cell activation often requires a primary signal (via the T-cell receptor) and a costimulatory signal (e.g., via CD28).[7][12] While this compound provides a stimulatory signal, your specific T-cell population might require additional costimulation, such as with anti-CD28 antibodies, for robust proliferation.[11]
-
Incubation Time: T-cell proliferation is a kinetic process. Ensure you are incubating the cells for a sufficient duration, typically 2 to 4 days, to observe significant proliferation.[11]
Q6: My T-cells show poor viability after treatment with this compound. What should I do?
-
Check for Contamination: Rule out any bacterial or fungal contamination in your cell culture, which can cause widespread cell death.
-
This compound Purity and Solvent Toxicity: Ensure the this compound you are using is high quality and sterile. If it was dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5%).[13] Always include a vehicle control (medium with solvent only) in your experimental setup.
-
Culture Conditions: Double-check your incubator settings (37°C, 5% CO2), and ensure you are using fresh, complete culture medium appropriate for T-cells.
Q7: The cytokine profile I'm observing is not what I expected. Why might this be?
-
Assay Timing: Cytokine production is transient. The timing of when you collect your culture supernatants for analysis is critical. Peak production for different cytokines can occur at different time points. Consider performing a time-course experiment (e.g., collecting samples at 24h, 48h, and 72h).
-
T-Cell Subset Differences: Your isolated T-cell population may contain a mix of CD4+ and CD8+ T-cells, which have different cytokine profiles. The ratio of these cells can influence the overall cytokine output.[14]
-
Baseline Activation State: The initial activation state of your T-cells can affect their response to this compound. Cells that are already partially activated may respond differently than naive T-cells.
Troubleshooting Flowchart
Caption: Fig 2. A logical workflow for troubleshooting common experimental issues.
Data Summary Tables
Table 1: Reported this compound Concentrations and Effects
| Parameter | Concentration | Cell Type / Model | Observed Effect | Reference |
| In Vitro Stimulation | 1 µg/mL | Human Peripheral Mononuclear Cells | Induction of ACTH-like immunoreactivity release | [9] |
| In Vivo Administration | 1 mg/kg | Mice (BALB/c) | Modulation of cytokine release (↑ IL-2, ↓ IL-4) | [6] |
| In Vivo Administration | 15 µg / 100g body weight | Mice (NMRI) | Activation of cytokine production (IL-1α, IL-2, IL-6, IL-10, IFN-γ) | [5] |
Table 2: Modulation of Cytokine Production by this compound
| Cytokine | Effect | Experimental Model | Reference |
| Th1-type | |||
| Interleukin-2 (IL-2) | Increased Production | Mice with experimental injury | [6] |
| Interferon-gamma (IFN-γ) | Increased Production | PHA stimulated cultures; Mice | [5][8] |
| Th2-type | |||
| Interleukin-4 (IL-4) | Reduced Levels | Mice with experimental injury | [6] |
| Other Cytokines | |||
| IL-1α, IL-6, IL-10 | Increased Production | Mice lymphoid cells | [5] |
| TNF-α | Increased Production | Human embryonic stem cell-derived T-cells | [15] |
Experimental Protocols
Protocol 1: Dose-Response T-Cell Proliferation Assay
This protocol provides a starting point for determining the optimal concentration of this compound for T-cell proliferation using primary human T-cells.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells.
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
This compound (TP-5) stock solution (e.g., 1 mg/mL in sterile PBS or water).
-
Costimulatory anti-human CD28 antibody (optional, but recommended).
-
Cell proliferation dye (e.g., CellTrace™ Violet) or reagent (e.g., [³H]-thymidine or WST-1/MTT).
-
96-well flat-bottom cell culture plates.
Methodology:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or isolate fresh cells.
-
Resuspend cells in complete RPMI-1640 and perform a cell count to determine viability and concentration.
-
If using a proliferation dye, label the cells according to the manufacturer's protocol.
-
Adjust the cell suspension to a final concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 to achieve 2X the final desired concentrations (e.g., 20, 10, 2, 0.2, 0.02 µg/mL).
-
Add 100 µL of the this compound dilutions to the respective wells in triplicate. Your final concentrations will be 10, 5, 1, 0.1, 0.01 µg/mL.
-
Include an "unstimulated" control (cells with 100 µL of medium only) and a "positive" control (e.g., anti-CD3/CD28 beads or PHA).
-
If using soluble anti-CD28 for costimulation, add it to all relevant wells at a final concentration of 1-2 µg/mL.[11]
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 72-96 hours.
-
-
Measurement of Proliferation:
-
Flow Cytometry (Dye Dilution): Harvest cells, stain for surface markers (e.g., CD4, CD8) if desired, and analyze by flow cytometry. Proliferation is measured by the successive halving of the dye's fluorescence intensity in daughter cells.
-
[³H]-thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
Metabolic Assay (WST-1/MTT): Add the metabolic reagent to each well according to the manufacturer's instructions and measure the absorbance on a plate reader.
-
Experimental Workflow Diagram
Caption: Fig 3. Step-by-step process for optimizing this compound concentration.
References
- 1. Thymopoietin to this compound: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound induces release of ACTH-like immunoreactivity by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Clinically relevant T cell expansion media activate distinct metabolic programs uncoupled from cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in the clinical application of Thymopentin
Welcome to the technical support center for the clinical application of Thymopentin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: We are observing inconsistent or lower-than-expected efficacy of this compound in our in vivo/in vitro experiments. What are the potential causes and troubleshooting steps?
A1: Inconsistent efficacy is a significant challenge, often linked to the inherent instability of this compound.
-
Challenge: this compound has a very short half-life. In human plasma, it is rapidly degraded, with a reported half-life of approximately 30 seconds[1][2][3]. This rapid degradation by proteolytic enzymes is a primary reason for variable results[1].
-
Troubleshooting:
-
Formulation: For in vivo studies, consider using a stabilized formulation. Research has shown that certain formulations, such as microemulsions or phospholipid-based phase separation gels (PPSG), can provide sustained release and improve stability[2][4]. For example, a PPSG formulation demonstrated a month-long drug release profile in vivo[2].
-
Route and Rate of Administration: The biological potency of this compound is highly dependent on the administration route. Intravenous infusion is generally the most potent method, while bolus intraperitoneal injections are the least potent[1]. For subcutaneous or intramuscular injections, which are common in clinical use, consider the dosage and frequency carefully.
-
Storage and Handling: Lyophilized this compound is stable at room temperature for up to three weeks but should be stored desiccated below -18°C for long-term stability. Once reconstituted, it should be stored at 4°C and used within 2-7 days. For longer-term storage of the reconstituted solution, adding a carrier protein like 0.1% HSA or BSA and storing it below -18°C is recommended. Avoid repeated freeze-thaw cycles[5].
-
Q2: What is the optimal dosage regimen for this compound in a research setting?
A2: The optimal dosage can vary significantly depending on the disease model and the desired immunological outcome. Clinical studies have explored a range of dosages and administration frequencies.
-
Challenge: Determining an effective and consistent dosage is complicated by the peptide's short half-life and the variability in immune responses.
-
Guidance:
-
Reviewing dosages from previous clinical trials can provide a starting point. For instance, in studies on rheumatoid arthritis, dosages have ranged from 50 mg administered intravenously three times a week to subcutaneous doses of 100-150 mg three times weekly[6][7][8].
-
A dose-response study is highly recommended for your specific experimental model to determine the optimal concentration and frequency.
-
The timing of administration in relation to an immune challenge or other treatments is also a critical parameter to optimize.
-
Q3: We are unsure how to effectively monitor the immunomodulatory effects of this compound in our experiments. What are the recommended assays?
A3: A multi-faceted approach is recommended to comprehensively assess the immunological impact of this compound.
-
Challenge: this compound's effects on the immune system are complex, involving T-cell maturation and cytokine modulation. A single assay may not capture the full picture.
-
Recommended Assays:
-
T-Cell Proliferation Assays: To measure the impact on T-lymphocyte proliferation, which is a key mechanism of this compound[9].
-
Cytokine Release Assays (e.g., ELISA, Luminex): To quantify the modulation of cytokine production, such as interleukins and interferons[9].
-
Flow Cytometry: To analyze changes in T-cell subsets (e.g., CD4+/CD8+ ratio) and the expression of activation markers[10][11].
-
Functional Assays: Such as cytotoxicity assays if you are investigating its potential in cancer immunotherapy[12].
-
Q4: Are there known drug interactions with this compound that we should be aware of in our experimental design?
A4: Yes, potential interactions, particularly with other immunomodulatory agents, should be considered.
-
Challenge: Co-administration of other drugs can antagonize or synergize with the effects of this compound.
-
Key Interactions:
-
Immunosuppressive Drugs: Corticosteroids and other immunosuppressants may counteract the immunostimulatory effects of this compound[13].
-
Chemotherapy Agents: Interactions with certain chemotherapy drugs are possible and may require dose adjustments and careful monitoring[13].
-
When designing experiments with combination therapies, it is crucial to include appropriate controls to dissect the individual and combined effects of the drugs.
-
Q5: What are the common adverse effects observed with this compound in clinical studies?
A5: this compound is generally well-tolerated, with most reported side effects being mild.
-
Common Side Effects:
-
Mild reactions at the injection site, such as redness, swelling, or discomfort, are the most common[13].
-
Systemic side effects are less common but can include allergic reactions (rash, itching) and, in rare cases, anaphylaxis[13].
-
Some patients have reported flu-like symptoms such as fever, fatigue, and muscle aches, which often subside with continued use[13].
-
Somnolence has also been reported in some patients[14].
-
-
Considerations for Preclinical Studies: While severe adverse effects are rare in humans, it is still important to monitor for any signs of toxicity or adverse reactions in animal models, especially at higher doses or with novel formulations.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Half-life (t½) | Reference |
| Human Plasma | ~30 seconds | [1][2][3] |
| Alkaline Conditions | Rapid Degradation | [4] |
| Acidic Conditions | Longer Half-life | [4] |
| Elevated Temperature | Rapid Degradation | [4] |
| UV Exposure | Rapid Degradation | [4] |
| In the presence of Trypsin | 6.3 hours | [4] |
| Aqueous Formulation (50 mg/mL) with 2% amino acid at 37°C | >90 days (stable) | [15] |
| In rat plasma with ExBP3C | Significantly improved stability | [16] |
Table 2: Overview of this compound Dosage Regimens in Clinical Trials
| Indication | Dosage | Route of Administration | Study Outcome | Reference |
| Rheumatoid Arthritis | 50 mg, 3 times/week | Intravenous (slow injection) | Significant improvement in clinical variables | [7][17] |
| Rheumatoid Arthritis | 100-150 mg, 3 times/week | Subcutaneous | Optimal response observed | [8] |
| Rheumatoid Arthritis | 100 mg/day | Intravenous | No statistically significant improvement | [18] |
| HIV-infected patients | Not specified | Not specified | Improved immunological condition in some patients | [19] |
| Active Rheumatoid Arthritis | 50 mg, 3 times/week for 3-20 weeks | Intravenous (prolonged injection) | Definite improvement in 7 out of 8 patients | [6] |
| Chronic Polyarthritis | 50 mg, 3 times/week | Intravenous | Significant improvement in 5 of 9 clinical criteria | [20] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol provides a general framework for assessing T-cell proliferation in response to this compound.
Objective: To determine the effect of this compound on the proliferation of T-lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Complete RPMI-1640 medium.
-
This compound (lyophilized).
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3 antibody.
-
96-well flat-bottom microtiter plates.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU).
-
Cell counter or flow cytometer.
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using magnetic-activated cell sorting (MACS).
-
Cell Plating: Resuspend cells in complete RPMI-1640 at a concentration of 1-2 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS. Further dilute to desired working concentrations in complete RPMI-1640.
-
Add the this compound solutions to the appropriate wells. Include a vehicle control.
-
-
Stimulation: Add a T-cell mitogen (e.g., PHA at 1-5 µg/mL) or plate-bound anti-CD3 antibody to stimulate proliferation. Include an unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
CFSE staining: Prior to plating, label the cells with CFSE. After the incubation period, analyze the dilution of CFSE by flow cytometry as a measure of cell division.
-
-
Data Analysis: Compare the proliferation rates between the different treatment groups.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol outlines the steps for measuring cytokine levels in cell culture supernatants after treatment with this compound.
Objective: To quantify the production of specific cytokines (e.g., IL-2, IFN-γ) by immune cells in response to this compound.
Materials:
-
PBMCs or other immune cell populations.
-
Complete RPMI-1640 medium.
-
This compound.
-
Stimulating agent (e.g., LPS, PHA).
-
96-well plates.
-
Commercially available ELISA kit for the cytokine of interest.
-
Microplate reader.
Methodology:
-
Cell Culture and Treatment:
-
Plate immune cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Add a stimulating agent if required to induce a baseline level of cytokine production. .
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
ELISA Procedure (General Steps):
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the collected supernatants and a standard curve of the recombinant cytokine to the wells and incubate.
-
Detection: Wash the plate and add the biotinylated detection antibody.
-
Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Mandatory Visualization
Signaling Pathway of this compound
The proposed signaling pathway for this compound involves its interaction with T-cells, potentially through Toll-like receptor 2 (TLR2), leading to the activation of the MyD88-dependent signaling cascade and subsequent NF-κB activation. This pathway ultimately results in the modulation of cytokine production and T-cell activation.
Caption: Proposed signaling pathway of this compound in T-cells.
Experimental Workflow for Assessing this compound's Immunomodulatory Effects
This diagram illustrates a logical workflow for investigating the effects of this compound on immune cells in a research setting.
Caption: Experimental workflow for this compound research.
References
- 1. This compound: stability considerations and potency by various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-loaded phospholipid-based phase separation gel with long-lasting immunomodulatory effects: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short in vitro half-life of thymopoietin32--36 pentapeptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TP 5 Human Hormone | this compound Hormone | ProSpec [prospecbio.com]
- 6. First observations on high-dosed and long-term this compound treatment in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of active rheumatoid arthritis with slow intravenous injections of this compound. A double-blind placebo-controlled randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some observations on various dose regimens of this compound treatment in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Comprehensive Immune Monitoring of Clinical Trials to Advance Human Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immune Monitoring for Advanced Cell Therapy Trials in Transplantation: Which Assays and When? [frontiersin.org]
- 12. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Safety of this compound. Data from European clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patents.justia.com [patents.justia.com]
- 16. mdpi.com [mdpi.com]
- 17. Interim results on the clinical effects of i.v. administered this compound in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thymopoietin pentapeptide (this compound, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. [Immunomodulating therapy in chronic polyarthritis with this compound. A multicenter placebo-controlled study of 119 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Side Effects of Thymopentin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Thymopentin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
A1: Based on preclinical safety programs, this compound is generally considered a safe compound with a side effect profile often comparable to placebo.[1] However, potential side effects can be categorized by the route of administration:
-
Intranasal Administration: The primary concern is local toxicity to the nasal cilia, particularly when certain absorption enhancers are used in the formulation.[2][3]
-
Subcutaneous/Intramuscular Injection: Local injection site reactions (ISRs) are the most frequently reported issues. These can include redness, swelling, pain, and inflammation at the injection site. Systemic side effects are less common but may include transient flu-like symptoms due to its immunomodulatory nature.
Q2: How can I minimize nasal cilia toxicity with intranasal this compound formulations?
A2: The choice of absorption enhancer is critical. Studies in rats have shown that formulations containing sodium deoxycholate or Brij 35 can cause apparent injury to the nasal cilia. In contrast, formulations with chitosan or bacitracin appear to be safer alternatives.[2][3] Therefore, it is recommended to use chitosan or bacitracin as absorption enhancers or to administer this compound intranasally without enhancers if sufficient bioavailability can be achieved.
Q3: What are the key strategies to reduce injection site reactions (ISRs)?
A3: Minimizing ISRs involves optimizing the formulation, injection technique, and dosing regimen. Key strategies include:
-
Formulation Optimization:
-
Vehicle Selection: Use of biocompatible and isotonic vehicles is crucial. The inclusion of excipients like glycerin and dimethicone has been shown to improve the tolerability of other topical formulations.[4][5] For subcutaneous injections, using a suitable vehicle can help create a depot for sustained release and potentially reduce local irritation.
-
pH and Osmolality: Ensure the formulation's pH is as close to physiological pH (~7.4) as possible and that the solution is isotonic.
-
-
Injection Technique:
-
Slow Injection: Administering the injection slowly can reduce mechanical trauma to the tissue.
-
Rotation of Injection Sites: For studies involving repeated dosing, rotating the injection sites is essential to allow for tissue recovery.
-
Appropriate Needle Size: Use a new, sterile needle of an appropriate gauge for each animal.
-
-
Dosing Regimen:
-
Dose and Volume: Administer the lowest effective dose in the smallest possible volume. If a larger volume is necessary, consider splitting the dose across multiple injection sites.
-
Q4: Can co-administration of other agents help mitigate this compound's side effects?
A4: While specific data on co-administration with this compound is limited, general principles for managing side effects of immunomodulators can be applied. For instance, in cases of severe inflammatory responses, co-administration of a low-dose, non-steroidal anti-inflammatory drug (NSAID) could be considered, though this should be carefully evaluated for any potential impact on the immunomodulatory effects of this compound.[6][7] For severe injection site reactions, topical application of a corticosteroid like mometasone has been shown to mitigate pseudo-allergic reactions for other subcutaneous drugs.
Q5: What is the known signaling pathway of this compound, and how does it relate to its side effects?
A5: this compound has been shown to modulate the immune system by binding to the Toll-like receptor 2 (TLR2). This interaction activates the downstream MyD88-NF-κB signaling pathway, leading to the production of various cytokines. This mechanism is central to its immunomodulatory effects but can also contribute to side effects like local inflammation and systemic flu-like symptoms. Understanding this pathway can help in developing targeted strategies to modulate its activity.
Troubleshooting Guides
Issue 1: Nasal Cilia Damage Observed in Intranasal Administration Studies
-
Problem: Histopathological examination reveals damage to the nasal cilia in animals receiving intranasal this compound.
-
Root Cause Analysis: This is most likely due to the use of harsh absorption enhancers in the formulation.
-
Solution Workflow:
Caption: Troubleshooting workflow for nasal cilia toxicity.
Issue 2: Severe or Persistent Injection Site Reactions (ISRs)
-
Problem: Animals exhibit significant swelling, redness, and signs of pain at the injection site that do not resolve within 24-48 hours.
-
Root Cause Analysis: This could be due to an irritating formulation, improper injection technique, or high injection volume.
-
Solution Workflow:
Caption: Troubleshooting workflow for injection site reactions.
Quantitative Data on Side Effects
Due to the generally favorable safety profile of this compound, specific quantitative data on the incidence of side effects in animal studies is not extensively published. The following table summarizes available qualitative data for this compound and provides analogous quantitative data from studies on other immunomodulatory peptides.
| Side Effect | Animal Model | Route of Administration | Dose/Regimen | Observed Effects/Incidence | Mitigation Strategy | Source |
| Nasal Cilia Toxicity | Sprague-Dawley Rats | Intranasal | 10 mg/kg daily for 7 days | This compound with 5% Sodium Deoxycholate or 5% Brij 35: Cilia shedding and obvious erosion. | Use of safer absorption enhancers like 1% Chitosan or 0.5% Bacitracin, which showed no significant damage. | [2][3] |
| Injection Site Reaction | Mice | Subcutaneous | 5 mg/kg | Analogous Peptide (SPC5001): Mild to moderate injection site reactions in 44% of subjects. | Lowering drug concentration has been shown to reduce the severity of reactions for other compounds. | [8] |
| Systemic Inflammation | C57BL/6 Mice | Intraperitoneal | 200 µ g/dose | Analogous Peptides (IDR-1002, IDR-1018): Reduced systemic correlate of inflammation (Serum Amyloid A) by 3-4 fold compared to disease control. | Not applicable (therapeutic effect). | [9] |
Experimental Protocols
Protocol 1: Assessment of Nasal Cilia Toxicity in Rats
-
Objective: To evaluate the local toxicity of intranasally administered this compound formulations on the nasal cilia of rats.
-
Animal Model: Female Sprague-Dawley rats.
-
Experimental Groups:
-
Negative Control (Physiological Saline)
-
This compound alone
-
This compound with Test Absorption Enhancer 1 (e.g., 5% Sodium Deoxycholate)
-
This compound with Test Absorption Enhancer 2 (e.g., 1% Chitosan)
-
-
Methodology:
-
Administer the respective formulation intranasally (e.g., 25 µL) to each rat once daily for seven consecutive days. The dose of this compound used in a reference study was 10 mg/kg.[2]
-
On day 8, euthanize the animals and carefully dissect the nasal septum.
-
Fix the nasal septa in a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Prepare the samples for scanning electron microscopy (SEM) by dehydration through a graded series of ethanol, critical point drying, and sputter-coating with gold.
-
Examine the surface of the nasal mucosa under SEM (e.g., at 5000x magnification) and score for any signs of cilia loss, shedding, or erosion.[2]
-
-
Workflow Diagram:
Caption: Workflow for assessing nasal cilia toxicity.
Signaling Pathway
This compound's Immunomodulatory Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the Toll-like receptor 2 (TLR2). Binding of this compound to TLR2 initiates a downstream signaling cascade involving the adaptor protein MyD88, which ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, which are crucial for the subsequent immune response.
References
- 1. This compound: safety overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, toxicity of nasal cilia and immunomodulating effects in Sprague-Dawley rats following intranasal delivery of this compound with or without absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development and clinical safety assessment of a synthetic peptide conjugate enabling endogenous antibody binding to promote innate receptor engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the In-Vivo Efficacy of Thymopentin Through Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the in-vivo efficacy of Thymopentin (TP5) through various formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound in vivo?
A1: The primary challenges in delivering this compound, a synthetic pentapeptide, stem from its inherent physicochemical properties and the biological environment.[1][2][3][4][5] These include:
-
Short Half-Life: this compound has a very short biological half-life, requiring frequent administrations to maintain therapeutic concentrations.[2][3][6]
-
Enzymatic Degradation: As a peptide, it is susceptible to degradation by proteases and peptidases present in the gastrointestinal tract and plasma.[2][4][5]
-
Poor Stability: The peptide can be unstable under various physiological conditions, leading to loss of activity.[2][4]
-
Low Permeability: Its hydrophilic nature and molecular size can limit its ability to cross biological membranes, resulting in poor absorption and bioavailability.[1][3][6]
Q2: What are the most common formulation strategies to enhance the in-vivo efficacy of this compound?
A2: Several formulation strategies are employed to overcome the challenges of this compound delivery and enhance its in-vivo efficacy. These primarily focus on protecting the peptide from degradation and providing sustained release. Key strategies include:
-
Nanoparticle Encapsulation: Loading this compound into nanoparticles, such as those made from chitosan or poly(lactic-co-glycolic acid) (PLGA), can protect it from enzymatic degradation and control its release.[6][7][8][9]
-
Liposomal Delivery: Encapsulating this compound within liposomes, which are lipid-based vesicles, can improve its stability and facilitate cellular uptake.[10][11]
-
Polymer Conjugation: Covalently attaching polymers like polyethylene glycol (PEG) to this compound (PEGylation) can increase its hydrodynamic size, thereby reducing renal clearance and extending its plasma half-life.[12][13][14]
-
Sustained-Release Implants: Formulating this compound into biodegradable implants, often made of polymers like PLA and PLGA, allows for long-term, controlled release of the peptide.[15][16]
-
Hydrogels: Injectable hydrogels can form a depot at the injection site, providing sustained release of the encapsulated this compound.[17]
Q3: How do I choose the most suitable formulation strategy for my research?
A3: The choice of formulation strategy depends on the specific objectives of your research, including the desired route of administration, release profile, and therapeutic application.
-
For oral delivery , pH-sensitive nanoparticles or coated liposomes are often explored to protect the peptide from the harsh gastric environment.[7][9]
-
For injectable sustained release , biodegradable nanoparticles, microparticles, implants, or in-situ forming hydrogels are suitable options.[6][8][15][18]
-
To prolong systemic circulation and reduce dosing frequency, PEGylation or other polymer conjugation techniques are effective.[12][14]
Troubleshooting Guides
Nanoparticle Formulation
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles.
| Potential Cause | Troubleshooting Step |
| Poor interaction between this compound and the polymer. | Optimize the pH of the formulation buffer to enhance electrostatic interactions. For instance, when using chitosan (a cationic polymer), a pH below its pKa will ensure it is positively charged and can interact with negatively charged groups on this compound. |
| Drug leakage during the formulation process. | Modify the formulation process. For methods like ionotropic gelation, adjust the concentration of the cross-linking agent (e.g., tripolyphosphate for chitosan nanoparticles) to achieve a more compact nanoparticle structure. For emulsion-based methods, optimize the homogenization speed and time. |
| High water solubility of this compound. | Employ a double emulsion (w/o/w) technique for hydrophobic polymers to better entrap the hydrophilic peptide in the internal aqueous phase. |
Issue 2: Undesirable Particle Size or Polydispersity Index (PDI).
| Potential Cause | Troubleshooting Step |
| Inappropriate polymer or surfactant concentration. | Systematically vary the concentration of the polymer and any stabilizing surfactants. Higher polymer concentrations can lead to larger particles, while optimal surfactant concentrations can reduce particle size and PDI. |
| Inadequate energy input during formulation. | For methods requiring homogenization or sonication, optimize the intensity and duration of the energy input to achieve smaller and more uniform particles. |
| Aggregation of nanoparticles. | Ensure the formulation has sufficient zeta potential (typically > ±20 mV) for electrostatic stabilization. If not, consider adding a steric stabilizer like a PEGylated surfactant. |
Liposomal Formulation
Issue 1: Low Entrapment Efficiency of this compound in Liposomes.
| Potential Cause | Troubleshooting Step |
| Passive entrapment of a hydrophilic drug. | Utilize active loading techniques if applicable, or optimize the lipid composition to enhance interaction with this compound. Including charged lipids (e.g., DPPG) can improve the entrapment of charged peptides.[11] |
| Liposome instability during formulation. | Control the temperature during the formulation process, especially for lipids with low phase transition temperatures. Use methods like extrusion to produce unilamellar vesicles with a more uniform size, which can improve stability. |
Issue 2: Instability of Liposomal Formulation and Drug Leakage during Storage.
| Potential Cause | Troubleshooting Step |
| Lipid oxidation or hydrolysis. | Store the liposomal suspension at 4°C and protect it from light. Consider adding antioxidants like alpha-tocopherol to the lipid bilayer. Lyophilization with a suitable cryoprotectant can also enhance long-term stability. |
| Fusion or aggregation of liposomes. | Optimize the surface charge by including charged lipids or coat the liposomes with a polymer like PEG to provide steric hindrance. |
Data Presentation
Table 1: Comparison of In-Vivo Efficacy of Different this compound Formulations
| Formulation Type | Delivery System | Key In-Vivo Outcome | Animal Model | Reference |
| Nanoparticles | N-trimethyl chitosan nanoparticles | 2.59-fold increase in CD4+/CD8+ ratio compared to oral TP5 solution | Wistar rats | [7] |
| Nanoparticles | PHBHHx nanoparticles containing TP5-phospholipid complex | Sustained release over 7 days | - | [6][8] |
| Implants | PLA/PLGA implants | Maintained CD4+/CD8+ ratios at 91.6% of normal levels for 3 weeks | Immunosuppressed rats | [15][16] |
| Liposomes | Multivesicular liposomes | Sustained plasma concentration for up to 120 hours post-injection | Rats | [11] |
| Gel | Phospholipid-based phase separation gel (PPSG) | Sustained release over 38 days in vitro | - | [18] |
Experimental Protocols
Preparation of this compound-Loaded Chitosan Nanoparticles (Ionotropic Gelation)
Materials:
-
This compound (TP5)
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Protocol:
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
Prepare TPP Solution: Dissolve TPP in purified water to a final concentration of 1 mg/mL.
-
Incorporate this compound: Dissolve this compound in the chitosan solution at the desired concentration.
-
Nanoparticle Formation: While stirring the this compound-chitosan solution at room temperature, add the TPP solution dropwise. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Stirring and Maturation: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped this compound and excess TPP. Wash the nanoparticle pellet with purified water and re-centrifuge.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage (a cryoprotectant may be needed).
In-Vivo Evaluation of Immunomodulatory Efficacy in an Immunosuppressed Rat Model
Materials:
-
Wistar rats
-
Cyclophosphamide (immunosuppressive agent)
-
This compound formulation and control solution
-
Flow cytometer
-
Fluorescently labeled antibodies against rat CD3, CD4, and CD8
Protocol:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
Immunosuppression Model Induction: Induce immunosuppression by intraperitoneal injection of cyclophosphamide for several consecutive days (dose and duration to be optimized based on literature).
-
Treatment Administration: Divide the immunosuppressed rats into groups: negative control (no treatment), positive control (free this compound solution), and experimental groups (different doses of the this compound formulation). Administer the treatments via the intended route (e.g., oral gavage, subcutaneous injection).
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points after treatment.
-
Lymphocyte Staining: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation. Stain the cells with fluorescently labeled antibodies against CD3, CD4, and CD8 according to the antibody manufacturer's protocol.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells. Analyze the percentages of CD4+ and CD8+ T cells within the CD3+ population.
-
Data Analysis: Calculate the CD4+/CD8+ ratio for each animal. Compare the ratios between the different treatment groups using appropriate statistical tests. An increase in the CD4+/CD8+ ratio indicates an enhancement of the immune response.
Mandatory Visualizations
Caption: Experimental workflow for formulation and in-vivo evaluation of this compound nanoparticles.
Caption: Troubleshooting logic for low encapsulation efficiency in nanoparticle formulations.
References
- 1. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research on this compound loaded oral N-trimethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation of this compound (TP5) with lipoamino acid residues increases the hydrolytic stability and preserves the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Preparation of sustained release multivesicular liposome for this compound and preliminary study on its pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation, characterization and in vivo pharmacodynamic evaluation of this compound loaded poly(lactide acid)/poly(lactide-co-glycolide acid) implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carrier-free delivery of this compound-regulated injectable nanogels via an enhanced cancer immunity cycle against melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-loaded phospholipid-based phase separation gel with long-lasting immunomodulatory effects: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in immune response to Thymopentin treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thymopentin. The information is designed to address common challenges and variability observed in immune responses during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic pentapeptide that mimics the biological activity of thymopoietin, a hormone naturally produced by the thymus gland.[1][2] Its primary mechanism involves the modulation of T-cell function.[1][2] It promotes the maturation and differentiation of precursor T-cells into mature T-lymphocytes and enhances the function of existing T-cells.[1][2] this compound has been shown to influence cytokine production and may exert its effects through the activation of the NF-κB signaling pathway, potentially via Toll-like receptor 2 (TLR2).[1][3][4]
Q2: What are the expected effects of this compound on T-lymphocyte populations?
This compound is expected to increase the proliferation and activation of T-lymphocytes.[2] In experimental settings, this can be observed as an increase in the ratio of CD4+ to CD8+ T-cells and an upregulation of T-cell activation markers. In a study with asymptomatic HIV-infected subjects, this compound treatment was associated with a greater area under the curve for the percentage of CD4+ cells over 24 weeks.[5]
Q3: Which cytokines are typically modulated by this compound?
This compound can modulate the production of several cytokines, including interleukins and interferons.[1][2] In vivo studies in mice have shown that this compound can activate the production of IL-1α, IL-2, IL-6, IL-10, and IFN-γ.[1] In an experimental model of injury, this compound was found to increase the production of IL-2 and decrease the levels of IL-4.[6]
Q4: What are some common causes of variability in experimental results with this compound?
Variability in the immune response to this compound can be attributed to several factors:
-
Donor-to-donor variability: The baseline immune status of the cell donor (in in vitro studies) or the subject (in in vivo studies) can significantly impact the response.
-
Cell culture conditions: Factors such as cell density, passage number, and media composition can influence cell responsiveness.
-
Experimental setup: Variations in this compound concentration, incubation time, and the presence of other stimuli can lead to different outcomes.
-
Concurrent treatments: In clinical or preclinical models, concomitant medications, such as corticosteroids or chemotherapy, can alter the immunomodulatory effects of this compound.
Q5: Are there any known stability issues with this compound in experimental setups?
This compound is a relatively stable peptide. However, like all peptides, it can be subject to degradation by proteases present in serum-containing media. For long-term experiments, it is advisable to consider the stability of the peptide under the specific culture conditions.
Troubleshooting Guides
Issue 1: Low or No T-Cell Proliferation Observed
| Potential Causes | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range for in vitro studies is 1-100 µg/mL. |
| Low Cell Viability | Assess cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Ensure that the initial cell viability is high (>95%). |
| Inappropriate Cell Type or State | This compound primarily acts on T-cells. Ensure that your cell population contains a sufficient percentage of T-lymphocytes. The activation state of the cells can also influence their proliferative response. |
| Issues with Proliferation Assay | Verify the functionality of your proliferation assay reagents (e.g., [3H]-thymidine, CFSE, or MTT) with a known positive control mitogen (e.g., PHA or anti-CD3/CD28 beads). |
| Donor-Specific Unresponsiveness | Test cells from multiple donors to account for biological variability in the response to this compound. |
Issue 2: Unexpected or Inconsistent Cytokine Profile
| Potential Causes | Troubleshooting Steps |
| Incorrect Timing of Sample Collection | Cytokine production is transient. Perform a time-course experiment to identify the peak production time for the cytokines of interest. |
| Contamination of Cell Cultures | Mycoplasma or endotoxin (LPS) contamination can lead to non-specific immune cell activation and altered cytokine profiles. Regularly test your cell lines for contamination. |
| Assay Sensitivity and Specificity | Ensure your cytokine detection assay (e.g., ELISA, Luminex) is sensitive enough to detect the expected concentrations and that the antibodies used are specific. Run appropriate standards and controls. |
| Influence of Serum in Culture Media | Serum contains various growth factors and cytokines that can interfere with the experiment. Consider using serum-free media or a reduced serum concentration. |
| Differential Cytokine Response | This compound can have different effects on various T-cell subsets (e.g., Th1, Th2, Th17), leading to a complex cytokine profile. Analyze T-cell subsets using flow cytometry to better understand the source of the cytokines. |
Data Presentation
Table 1: Effect of this compound on CD4+ T-Cell Percentage in Asymptomatic HIV-Infected Subjects
| Treatment Group | N | Mean Area Under the Curve (AUC) for %CD4+ Cells (Weeks 0-24) | P-value |
| This compound | 26 | 2.66 | 0.03 |
| Placebo | 26 | -2.31 |
Data adapted from a double-blind, placebo-controlled study.[5]
Table 2: In Vivo Cytokine Modulation by this compound in a Mouse Model of Injury
| Cytokine | Treatment Group | Mean Plasma Level (pg/mL) ± SD | P-value |
| IL-2 | Control | 15 ± 5 | < 0.05 |
| This compound | 35 ± 8 | ||
| IL-4 | Control | 50 ± 12 | < 0.05 |
| This compound | 25 ± 7 |
Illustrative data based on findings reported in experimental injury models.[6]
Experimental Protocols
In Vitro T-Cell Proliferation Assay using CFSE
Objective: To assess the effect of this compound on T-lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
This compound (lyophilized powder, to be reconstituted).
-
Phytohemagglutinin (PHA) as a positive control.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of medium containing this compound at various concentrations (e.g., 1, 10, 100 µg/mL), PHA (positive control, 5 µg/mL), or medium alone (negative control).
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell populations and assessing CFSE dilution as a measure of proliferation.
Cytokine Measurement by ELISA
Objective: To quantify the production of specific cytokines (e.g., IL-2, IFN-γ) by PBMCs in response to this compound.
Materials:
-
PBMCs.
-
Complete RPMI-1640 medium.
-
This compound.
-
LPS or PHA as a positive control for cytokine induction.
-
Commercially available ELISA kit for the cytokine of interest.
-
ELISA plate reader.
Procedure:
-
Isolate and prepare PBMCs as described in the proliferation assay protocol.
-
Resuspend the cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 500 µL of the cell suspension into a 24-well plate.
-
Add 500 µL of medium containing this compound (e.g., 10 µg/mL), a positive control stimulus, or medium alone.
-
Incubate the plate for 24-72 hours (optimal time depends on the cytokine) at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Collect the supernatant and store it at -80°C until the ELISA is performed.
-
Perform the ELISA according to the manufacturer's instructions, including the generation of a standard curve.
-
Read the absorbance on an ELISA plate reader and calculate the cytokine concentrations in the samples.
Mandatory Visualizations
Caption: this compound signaling via TLR2 and NF-κB activation.
Caption: Workflow for assessing this compound's immunomodulatory effects.
References
- 1. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maintenance of CD4+ cells by this compound in asymptomatic HIV-infected subjects: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to prevent the degradation of Thymopentin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Thymopentin during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions, including:
-
pH: It degrades rapidly in alkaline conditions but has a longer half-life in acidic environments.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2]
-
Enzymatic Activity: Proteolytic enzymes, such as aminopeptidases, carboxypeptidases, and trypsin, can rapidly degrade this compound.[3][4] It has a particularly short half-life of approximately 30 seconds in human plasma due to enzymatic activity.[5][6]
-
Oxidizing Agents: Exposure to oxidizing agents can lead to its degradation.[1][2]
-
UV Exposure: Ultraviolet radiation can also contribute to the degradation of this compound.[1][2]
Q2: What are the main degradation products of this compound?
A2: Enzymatic degradation of this compound, a pentapeptide with the sequence Arg-Lys-Asp-Val-Tyr, typically occurs via the cleavage of peptide bonds. The primary degradation products identified are smaller peptide fragments. For instance, aminopeptidases cleave the N-terminal amino acid, resulting in the formation of Lys-Asp-Val-Tyr and subsequently Asp-Val-Tyr.[3]
Q3: How can I prevent this compound degradation during my experiments?
A3: Several methods can be employed to stabilize this compound:
-
pH Control: Maintain the solution in an acidic to neutral pH range.
-
Temperature Control: Store this compound solutions at refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles. For long-term storage, keep the lyophilized peptide at -20°C or -80°C.
-
Use of Stabilizers:
-
Amino Acids: The addition of amino acids, such as glycine, can enhance stability.
-
Cyclodextrins: Encapsulation in cyclodextrins can protect the peptide from degradation.
-
Formulation in Liposomes or Microemulsions: These delivery systems can shield this compound from the surrounding environment.[1][2]
-
-
Enzyme Inhibitors: In experiments involving biological matrices, consider using protease inhibitors.
Q4: What analytical methods are suitable for monitoring this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the stability of this compound.[1][2] It allows for the separation and quantification of the intact peptide from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound activity in cell culture media. | Enzymatic degradation by proteases present in serum. | * Use serum-free media if possible. * Add a broad-spectrum protease inhibitor cocktail to the media. * Consider a formulation of this compound with stabilizers like cyclodextrins. |
| Inconsistent results in bioassays. | Degradation of this compound in stock solutions. | * Prepare fresh stock solutions for each experiment. * Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. * Verify the integrity of the stock solution using HPLC before use. |
| Precipitation of this compound in solution. | pH of the buffer is at or near the isoelectric point of this compound, or the concentration is too high. | * Adjust the pH of the buffer to be at least one unit away from the isoelectric point. * If high concentrations are needed, consider using a solubilizing agent or a different buffer system. |
| Loss of peptide during storage. | Adsorption to the surface of storage vials. | * Use low-protein-binding microcentrifuge tubes or vials. * Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the solution, if it does not interfere with the experiment. |
Quantitative Data Summary
Table 1: Half-life of this compound under Various Conditions
| Condition | Matrix | Half-life | Reference |
| Enzymatic Degradation | Human Plasma | ~30 seconds | [5][6] |
| Enzymatic Degradation | In the presence of Trypsin | 6.3 hours | [1][2] |
Table 2: Degradation Clearance of this compound by Different Enzymes
| Enzyme | Degradation Clearance (mL·min-1) | Reference |
| Carboxypeptidase A | 5.11 | [4] |
| Aminopeptidase N | 12.81 | [4] |
| Trypsin | 13.43 | [4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound in a given formulation or buffer.
1. Materials:
-
This compound (lyophilized powder)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound Stock Solution: Dissolve lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
3. HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (column re-equilibration)
-
4. Stability Study Procedure:
-
Prepare a solution of this compound in the buffer of interest at the desired concentration.
-
Divide the solution into aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
At each time point, withdraw an aliquot, and if necessary, quench any enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Monitor the decrease in the peak area of the intact this compound peak over time to determine the degradation rate and half-life.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preformulation studies of this compound: analytical method development, physicochemical properties, kinetic degradation investigations and formulation perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of this compound by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Mechanism of Enzymatic Degradation of this compound [journal11.magtechjournal.com]
- 5. This compound: stability considerations and potency by various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short in vitro half-life of thymopoietin32--36 pentapeptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for long-term Thymopentin administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of protocols for long-term Thymopentin (TP5) administration. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is an immunomodulatory agent. Its primary mechanism involves promoting the differentiation and maturation of T-lymphocytes within the thymus gland. It enhances the activity of mature T-cells, leading to an increased immune response. This compound also modulates the production of various cytokines, including interleukins and interferons, which are crucial for regulating immune homeostasis.[1]
Q2: Why is long-term administration of this compound challenging?
A2: The primary challenge for long-term administration is this compound's short in vivo half-life, which is approximately 30 seconds in human plasma.[2][3] This rapid degradation is due to proteolytic enzymes in the plasma and necessitates strategies to achieve sustained therapeutic levels.[2]
Q3: What are the key biomarkers to monitor for assessing this compound's efficacy during long-term studies?
A3: Key biomarkers include changes in T-lymphocyte subsets, specifically an increase in the CD4+/CD8+ ratio, and modulation of cytokine levels. Monitoring pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) can provide insights into its immunomodulatory effects.[4][5]
Q4: What are the common side effects associated with long-term this compound administration?
A4: Common side effects are generally mild and may include local reactions at the injection site such as redness, swelling, or pain.[6][7] Systemic side effects are less common but can include flu-like symptoms like fever, fatigue, and muscle aches.[6][7] Rare but more severe side effects can include allergic reactions.[7]
Q5: Can this compound be administered orally for long-term studies?
A5: Oral administration of native this compound is generally not effective due to its rapid degradation by digestive enzymes in the gastrointestinal tract.[8] However, research into encapsulation technologies, such as pH-sensitive chitosan nanoparticles, aims to overcome this limitation and enable oral delivery.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term this compound experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no detectable bioactivity of this compound in vitro. | 1. Degradation: this compound is unstable in alkaline conditions, at elevated temperatures, and when exposed to oxidizing agents or UV light.[9] It is also rapidly degraded by enzymes in cell culture media containing serum. 2. Improper Storage: Incorrect storage of stock solutions can lead to loss of activity. | 1. Stability: Prepare fresh solutions for each experiment. If using serum-containing media, consider serum-free alternatives if possible or minimize incubation times. Maintain a slightly acidic pH for solutions.[9] 2. Storage: Store lyophilized this compound at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles. |
| High variability in in vivo study results. | 1. Rapid Clearance: The very short half-life of this compound leads to fluctuating plasma concentrations. 2. Administration Route: The route of administration significantly impacts bioavailability and potency.[2] | 1. Sustained Release: Utilize a sustained-release formulation such as multivesicular liposomes or phospholipid-based gels to maintain stable plasma concentrations.[6] 2. Consistent Administration: Standardize the administration route and technique across all subjects. For continuous exposure, consider using osmotic pumps for preclinical models. |
| Unexpected side effects or toxicity in animal models. | 1. Dosage: The dose may be too high for long-term administration. 2. Immune Hyperstimulation: Continuous high-level immune stimulation may lead to adverse effects. | 1. Dose Optimization: Conduct a dose-ranging study to determine the optimal therapeutic window for long-term administration. 2. Monitoring: Regularly monitor animals for clinical signs of toxicity. Consider intermittent dosing schedules to allow for immune system homeostasis. |
| Difficulty in quantifying this compound levels in plasma. | 1. Low Concentration: Due to its short half-life, plasma concentrations can be very low. 2. Matrix Effects: Plasma components can interfere with analytical methods like HPLC. | 1. Sensitive Assay: Use a highly sensitive and validated analytical method such as LC-MS/MS. 2. Sample Preparation: Optimize plasma sample preparation, including protein precipitation and solid-phase extraction, to remove interfering substances. |
Quantitative Data Summary
Table 1: Stability and Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference(s) |
| In Vitro Half-life (t½) | ~30 seconds | Human Plasma | [2][3] |
| In Vitro Half-life (t½) | 6.3 hours | In the presence of Trypsin | [9] |
| Aqueous Solubility | 294.3 mg/mL | - | [9] |
| Log P | -4.2 | - | [9] |
| In Vivo Plasma Concentration (Sustained Release) | Maintained above quantitative limitation at 120 hours | Intramuscular injection of multivesicular liposomes in rats | [6] |
| In Vivo Half-life (t½) (Sustained Release) | Significantly longer than free drug | Phospholipid-based phase separation gel in rats | [3] |
Table 2: Long-Term this compound Dosage Regimens in Clinical Studies
| Indication | Dosage | Route of Administration | Duration | Reference(s) |
| Rheumatoid Arthritis | 50 mg, 3 times weekly | Intravenous infusion | 3-20 weeks | [3][10][11][12] |
| Rheumatoid Arthritis | 100-150 mg, 3 times weekly or 150-200 mg, twice a week | Subcutaneous | Long-term | [3][12] |
| HIV-induced Lymphadenopathy Syndrome | Not specified | Not specified | 1 year | [13] |
| Chronic Hepatitis B | Not specified | Not specified | 6 months | [14] |
| Chronic Polyarthritis | 50 mg, 3 times weekly | Intravenous injection | 3 weeks | [12][15] |
Table 3: Key Efficacy Biomarkers for Long-Term this compound Administration
| Biomarker | Expected Change | Method of Measurement | Reference(s) |
| CD4+/CD8+ Ratio | Increase | Flow Cytometry | [4][5] |
| CD3+ T-cells | Increase | Flow Cytometry | [4][5] |
| CD4+ T-cells | Increase | Flow Cytometry | [4][5] |
| CD8+ T-cells | Decrease | Flow Cytometry | [4][5] |
| Interleukin-2 (IL-2) | Increase | ELISA, Flow Cytometry | [6] |
| Interferon-gamma (IFN-γ) | Increase | ELISA, Flow Cytometry | [6] |
| Tumor Necrosis Factor-alpha (TNF-α) | Modulation (Increase or Decrease depending on context) | ELISA, Flow Cytometry | [4] |
| Interleukin-6 (IL-6) | Decrease (in inflammatory conditions) | ELISA | [4] |
Experimental Protocols
Quantification of this compound in Plasma by HPLC-UV
Objective: To determine the concentration of this compound in plasma samples. This protocol is adapted from validated methods for similar peptide drugs.[16][17]
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
This compound standard
-
Plasma samples
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare a series of working standards by diluting the stock solution with drug-free plasma to final concentrations ranging from 0.1 to 10 µg/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (or standard), add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution can be used, for example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient back to 95% A, 5% B
-
25-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
T-cell Proliferation Assay using CFSE
Objective: To assess the effect of this compound on T-cell proliferation. This protocol is based on standard CFSE proliferation assay methods.[2][4][9][18]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as a positive control for proliferation)
-
This compound
-
Flow cytometer
-
Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
-
CFSE Staining:
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add 100 µL of medium containing different concentrations of this compound to the respective wells.
-
Include appropriate controls:
-
Unstimulated cells (negative control).
-
Cells stimulated with PHA or anti-CD3/CD28 antibodies (positive control).
-
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Wash the cells and resuspend in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, detecting CFSE in the FITC channel.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on T-cell subsets (e.g., CD4+ or CD8+).
-
Analyze the CFSE fluorescence histogram for each sample. Each peak of halved fluorescence intensity represents a cell division.
-
Quantify proliferation by determining the percentage of divided cells or using proliferation modeling software.
-
Measurement of Cytokine Levels by ELISA
Objective: To quantify the concentration of cytokines (e.g., IL-2, IFN-γ) in cell culture supernatants or plasma following this compound treatment. This is a general ELISA protocol.[1][2][6][7][8]
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer (e.g., assay diluent) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the cytokine standard in assay diluent.
-
Add 100 µL of the standards and samples (cell culture supernatants or plasma) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling through the TLR2-MyD88-NF-κB pathway.
Caption: Experimental workflow for T-cell proliferation assay using CFSE.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some observations on various dose regimens of this compound treatment in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Summarizing the incidence of adverse events using volcano plots and time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. h-h-c.com [h-h-c.com]
- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. First observations on high-dosed and long-term this compound treatment in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of active rheumatoid arthritis with slow intravenous injections of this compound. A double-blind placebo-controlled randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Immunomodulating therapy in chronic polyarthritis with this compound. A multicenter placebo-controlled study of 119 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 [mdpi.com]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Thymopentin and Other Key Thymic Peptides
Thymic peptides are a class of immunomodulatory molecules that play crucial roles in the maturation, differentiation, and function of T cells, as well as in the overall regulation of the immune system. Among these, thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the natural thymic hormone thymopoietin, has been extensively studied. This guide provides a comparative analysis of this compound against other prominent thymic peptides: thymosin alpha 1, thymulin, and thymosin beta 4, with a focus on their mechanisms of action, biological effects, and the experimental data supporting these findings. This information is intended for researchers, scientists, and drug development professionals.
Comparative Overview of Thymic Peptides
The primary functions of these peptides range from direct immunomodulation to roles in tissue repair and regeneration. While this compound, thymosin alpha 1, and thymulin are primarily recognized for their effects on the immune system, thymosin beta 4's main role is in actin sequestration and cellular motility, which has secondary implications for inflammation and wound healing.
Key Characteristics and Biological Activities
| Feature | This compound (TP-5) | Thymosin Alpha 1 | Thymulin (FTS) | Thymosin Beta 4 |
| Primary Function | Immunomodulation, T-cell differentiation | Immunomodulation, T-cell maturation, DC activation | Immunomodulation, T-cell differentiation, anti-inflammatory | Actin sequestration, cell motility, tissue repair |
| Origin | Synthetic, active fragment of thymopoietin | Originally isolated from Thymosin Fraction 5 | Secreted by thymic epithelial cells | Found in various cell types, not exclusive to the thymus |
| Key Molecular Interaction | Binds to T-cell specific receptors, TLR2 | Interacts with Toll-like receptors (TLR2, TLR9) | Requires Zinc for biological activity | Binds to G-actin monomers |
| Effect on T-cells | Promotes differentiation and maturation of precursor T-cells. | Enhances maturation of CD4+/CD8+ T-cells. | Induces T-cell differentiation. | Indirect effects on T-cell migration. |
| Effect on Cytokines | Modulates production of IL-2, IFN-γ, TNF-α. | Increases production of IL-2, IL-10, IL-12, IFN-α, IFN-γ. | Regulates pro- and anti-inflammatory cytokines. | Reduces pro-inflammatory cytokines. |
| Clinical Applications | Immunodeficiency disorders, autoimmune diseases, adjuvant in cancer therapy. | Chronic hepatitis B and C, adjuvant in cancer therapy, vaccine enhancement. | Investigated for autoimmune diseases and immunodeficiencies. | Tissue repair, wound healing, cardiac and neurological damage. |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of these peptides are a result of their engagement with different cellular receptors and downstream signaling pathways.
This compound Signaling
This compound primarily exerts its immunomodulatory effects by binding to specific receptors on T-lymphocytes, leading to the activation of downstream signaling cascades. One of the key pathways involves the Toll-like receptor 2 (TLR2), which subsequently activates the MyD88-dependent pathway, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokine genes.
Caption: this compound signaling via TLR2 and the MyD88-NF-κB pathway.
Thymosin Alpha 1 Signaling
Thymosin alpha 1 also interacts with Toll-like receptors, particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells. This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn stimulate the production of various cytokines and enhance the adaptive immune response.
Caption: Thymosin α1 signaling through TLRs, activating NF-κB and AP-1.
Thymulin Signaling and Zinc Dependency
The biological activity of thymulin is critically dependent on its binding to a zinc ion in a 1:1 stoichiometric ratio. This zinc-thymulin complex is the active form that binds to high-affinity receptors on T-lymphocytes, initiating intracellular signaling through second messengers like cAMP and calcium-dependent pathways.
Caption: Thymulin's zinc-dependent activation and subsequent signaling.
Thymosin Beta 4 and Actin Dynamics
Thymosin beta 4's primary role is not mediated through classical receptor signaling but through its direct interaction with globular actin (G-actin). By sequestering G-actin monomers, it maintains a pool of unpolymerized actin, thereby regulating actin dynamics, which is crucial for cell motility, structure, and division.
Caption: Thymosin β4's role in regulating actin polymerization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize and compare thymic peptides.
T-Cell Differentiation Assay
Objective: To assess the ability of a thymic peptide to induce the differentiation of T-cell precursors.
Methodology:
-
Cell Source: Bone marrow cells or splenocytes from athymic (nude) mice, which lack a functional thymus and thus have an accumulation of T-cell precursors.
-
Cell Culture: The precursor cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Peptide Treatment: The cells are incubated with varying concentrations of the thymic peptide (e.g., this compound) or a vehicle control for a defined period (e.g., 24-72 hours).
-
Flow Cytometry Analysis: Post-incubation, cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Data Analysis: The percentage of cells expressing mature T-cell markers is quantified using a flow cytometer. An increase in the percentage of CD3+, CD4+, or CD8+ cells in the peptide-treated group compared to the control indicates induction of T-cell differentiation.
Thymopentin: A Comparative Analysis Against Standard Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, against standard immunomodulatory drugs. The following sections present a comprehensive overview of its mechanism of action, supporting experimental data from clinical trials, and detailed experimental protocols to aid in research and development.
Mechanism of Action: A Comparative Overview
This compound's primary immunomodulatory effects are centered on the maturation, differentiation, and function of T-cells.[1] It mimics the action of the natural thymic hormone, thymopoietin, playing a crucial role in restoring and enhancing cell-mediated immunity.
In contrast, standard immunomodulatory drugs employ different mechanisms. Cyclosporine , a calcineurin inhibitor, exerts its immunosuppressive effects by blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell activation.[2] It forms a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin, preventing the activation of the Nuclear Factor of Activated T-cells (NF-AT). Interferons (IFNs) , on the other hand, are cytokines that exhibit antiviral, antiproliferative, and immunomodulatory effects by binding to specific receptors and activating the JAK-STAT signaling pathway, leading to the transcription of numerous interferon-stimulated genes. Methotrexate , a widely used disease-modifying antirheumatic drug (DMARD), is an antimetabolite that inhibits the synthesis of purines and pyrimidines, thereby interfering with DNA synthesis and cellular proliferation, particularly of rapidly dividing cells like lymphocytes.
Signaling Pathways
The distinct mechanisms of action of these immunomodulators are best understood through their respective signaling pathways.
Caption: this compound signaling pathway promoting T-cell maturation.
Caption: Cyclosporine's inhibition of the calcineurin-NFAT pathway.
Caption: Interferon's activation of the JAK-STAT signaling pathway.
Clinical Efficacy: Comparative Data
Chronic Hepatitis B
A randomized controlled trial compared the efficacy of Thymosin-α1 (a peptide similar to this compound) with Interferon-α in patients with HBeAg-positive chronic hepatitis B.
| Outcome Measure | Thymosin-α1 (n=29) | Interferon-α (n=33) | Historical Control (n=30) | p-value (T-α1 vs IFN-α) |
| Complete Response at End of Treatment | 31.0% (9/29) | 45.5% (15/33) | 3.3% (1/30) | > 0.05[3] |
| Complete Response at 6-Month Follow-up | 48.3% (14/29) | 27.3% (9/33) | 3.3% (1/30) | > 0.05[3] |
Complete Response was defined as ALT normalization and loss of HBV DNA and HBeAg.[3]
Another study in HBeAg-negative chronic hepatitis B patients showed similar trends.
| Outcome Measure | Thymosin-α1 (n=17) | Interferon-α (n=16) | Untreated Control (n=15) | p-value (T-α1 vs IFN-α) |
| Complete Response at End of Treatment | 29.4% (5/17) | 43.8% (7/16) | 6.7% (1/15) | Not Significant[4] |
| Complete Response at 6-Month Follow-up | 41.2% (7/17) | 25.0% (4/16) | 6.7% (1/15) | Not Significant[4] |
Complete Response was defined as ALT normalization and HBV DNA loss.[4]
These studies suggest that while Interferon-α may induce a more rapid initial response, Thymosin-α1 appears to result in a more sustained response at follow-up, with a better tolerability profile.[3][4][5]
Rheumatoid Arthritis
Direct head-to-head trials of this compound against standard DMARDs in rheumatoid arthritis (RA) are limited. However, placebo-controlled trials for both this compound and Cyclosporine provide a basis for indirect comparison.
This compound in Active Rheumatoid Arthritis
A double-blind, placebo-controlled study involving 41 patients with active RA demonstrated the following after 3 weeks of treatment:[6]
| Clinical Parameter | This compound (n=21) | Placebo (n=20) |
| Ritchie Index | Significant Improvement | No Significant Improvement |
| Swollen Joints Score | Significant Improvement | No Significant Improvement |
| Pain Severity | Significant Improvement | No Significant Improvement |
| Disease Activity Score | Significant Improvement | No Significant Improvement |
Significance was set at p < 0.05 or p < 0.01.[6]
Another multicenter, placebo-controlled, randomized double-blind trial with 107 evaluable RA patients showed that after three weeks of treatment, there was a significant improvement in five out of nine clinical criteria in the this compound group.[7] The response rate, defined as at least a 40% improvement in a clinical parameter, was significantly greater for all clinical parameters in the this compound group.[7]
Cyclosporine in Rheumatoid Arthritis
A meta-analysis of three randomized controlled trials including 318 patients with RA compared Cyclosporine to placebo. The results showed a statistically significant decrease in the number of tender and swollen joints for the Cyclosporine group.[8] Significant improvements in pain and functional index were also observed.[8]
| Outcome Measure | Cyclosporine | Placebo |
| Tender Joints | Statistically Significant Reduction | - |
| Swollen Joints | Statistically Significant Reduction | - |
| Pain | Statistically Significant Improvement | - |
| Functional Index | Statistically Significant Improvement | - |
While a direct statistical comparison between the this compound and Cyclosporine trials is not possible due to differing study designs, both agents have demonstrated efficacy compared to placebo in improving the clinical signs and symptoms of rheumatoid arthritis.
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This assay is a fundamental method to assess the immunomodulatory effects of compounds on lymphocyte activation.
Objective: To evaluate the dose-dependent effect of this compound, Cyclosporine, and Methotrexate on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen.
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Phytohemagglutinin (PHA) as a mitogen
-
This compound, Cyclosporine, and Methotrexate at various concentrations
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
96-well cell culture plates
-
Liquid scintillation counter or flow cytometer/plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Drug Treatment: Add varying concentrations of this compound, Cyclosporine, or Methotrexate to the wells. Include a vehicle control.
-
Mitogen Stimulation: Add PHA to the wells to stimulate T-cell proliferation. Include an unstimulated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to each well during the last 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
CFSE staining: Stain PBMCs with CFSE before plating. After incubation, analyze the dilution of CFSE in the T-cell population by flow cytometry.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each drug concentration compared to the stimulated control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Clinical Trial Protocol for Rheumatoid Arthritis (Illustrative Example)
This protocol outlines the key elements of a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of an immunomodulatory agent in patients with active rheumatoid arthritis.
Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Adult Patients with Moderately to Severely Active Rheumatoid Arthritis.
Primary Objective: To assess the efficacy of [Investigational Drug] compared to placebo in reducing the signs and symptoms of RA at Week 24.
Patient Population:
-
Inclusion Criteria:
-
Age 18-75 years.
-
Diagnosis of RA according to the 2010 ACR/EULAR classification criteria.
-
Active disease defined by ≥6 tender and ≥6 swollen joints, and either an ESR >28 mm/hr or a CRP >1.0 mg/dL.
-
Inadequate response to at least one conventional synthetic DMARD (csDMARD).
-
-
Exclusion Criteria:
-
Prior treatment with any biologic DMARD.
-
Active or latent tuberculosis.
-
Significant comorbidities that would interfere with the study.
-
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patients will be randomized in a 2:1 ratio to receive either [Investigational Drug] or placebo, in addition to a stable background dose of methotrexate.
-
The study will consist of a 24-week double-blind treatment period, followed by an open-label extension period.
Intervention:
-
[Investigational Drug]: [Dose and route of administration]
-
Placebo: [Matching placebo and route of administration]
-
Background therapy: Stable dose of oral or subcutaneous methotrexate (15-25 mg/week).
Outcome Measures:
-
Primary Endpoint: Proportion of patients achieving an ACR20 response at Week 24.
-
Secondary Endpoints:
-
Change from baseline in the Disease Activity Score 28 (DAS28-CRP).
-
Proportion of patients achieving ACR50 and ACR70 responses.
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
Safety and tolerability assessments.
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
The proportion of ACR20 responders will be compared between the treatment groups using a chi-square test.
-
Continuous secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) model.
This guide provides a foundational comparison of this compound with established immunomodulatory drugs. Further head-to-head clinical trials are necessary to definitively establish its comparative efficacy and role in the therapeutic landscape for autoimmune and other immune-mediated diseases.
References
- 1. This compound and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of thymosin alpha-1 and interferon alpha in treatment of chronic viral hepatitis B: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized controlled trial of thymosin-alpha1 versus interferon alfa treatment in patients with hepatitis B e antigen antibody--and hepatitis B virus DNA--positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized controlled clinical trial on the treatment of Thymosin-a1 vs interferon-α in patients with hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of active rheumatoid arthritis with slow intravenous injections of this compound. A double-blind placebo-controlled randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Immunomodulating therapy in chronic polyarthritis with this compound. A multicenter placebo-controlled study of 119 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Thymopentin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Thymopentin across various species, with supporting experimental data. It also presents a comparative analysis with Thymosin alpha 1, another prominent immunomodulatory peptide.
Introduction to this compound
This compound (TP-5) is a synthetic pentapeptide that corresponds to the active site of thymopoietin, a hormone produced by the thymus gland.[1] It plays a crucial role in the maturation and differentiation of T-lymphocytes, key players in the adaptive immune system.[1] Its immunomodulatory properties have led to its investigation and clinical use in a variety of conditions, including immunodeficiencies, autoimmune diseases, and as an adjuvant in cancer therapy.[2][3]
Mechanism of Action: A Multi-faceted Immunomodulator
This compound exerts its biological effects primarily through the modulation of the immune system. Its core mechanism involves mimicking the action of the natural thymic hormone, thymopoietin, to promote the development and function of T-cells.[1] This process is initiated by the binding of this compound to specific receptors on thymocytes (immature T-cells), triggering their differentiation into mature and functional T-lymphocytes.[1]
A key signaling pathway activated by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[4][5] Activation of NF-κB leads to the transcription of various genes involved in the immune and inflammatory responses, including the production of a range of cytokines.[4][5] Additionally, this compound has been shown to interact with Toll-like receptor 2 (TLR2), a pattern recognition receptor that plays a fundamental role in the innate immune response.[6] This interaction can lead to the activation of downstream signaling cascades, further amplifying the immune response.
Cross-species Comparison of Biological Activity
The biological effects of this compound have been studied in a range of species, from rodents to humans. While the fundamental mechanism of action appears conserved, there are species-specific differences in the magnitude and nature of the response.
Immunomodulatory Effects
A primary activity of this compound is its ability to modulate the immune system, particularly T-cell populations and cytokine production.
Table 1: Cross-species Comparison of this compound's Immunomodulatory Effects
| Species | Key Findings | References |
| Mouse | - Increases production of IL-1α, IL-2, IL-6, IL-10, and IFN-γ. - Modulates Th1/Th2 cytokine balance, increasing IL-2 (Th1) and decreasing IL-4 (Th2). - Improves CD4+/CD8+ T-cell ratio in immunosuppressed models. | [4],[7] |
| Human | - In HIV-infected patients, maintains CD4+ cell counts. - In elderly subjects, improves proliferative response to mitogens and increases IL-2 production. - In hemodialysis patients, improves cellular immune function by increasing CD3+, CD4+, and CD4+/CD8+ ratios and decreasing CD8+ levels. | [8],[9],[10] |
| Cow | - Promotes proliferation of lymphocytes from supramammary lymph nodes. |
Anti-Tumor Activity
This compound has demonstrated anti-tumor effects in various preclinical models, primarily by enhancing the host's anti-tumor immune response.
Table 2: Anti-Tumor Efficacy of this compound in Murine Models
| Tumor Model | Treatment Regimen | Outcome | References |
| B16F10 Melanoma | TP5-iRGD (modified this compound) | More efficient inhibition of in vivo melanoma progression compared to native TP5. | [11] |
| B16 Melanoma | Tα1-TP5 fusion peptide combined with cyclophosphamide (CY) | Better tumor growth inhibitory effect than CY alone. | [12] |
Note: Quantitative data on the percentage of tumor growth inhibition is often study-specific and dependent on the tumor model and treatment protocol.
Comparison with an Alternative: Thymosin alpha 1
Thymosin alpha 1 (Tα1) is another well-characterized thymic peptide with potent immunomodulatory properties. It is a 28-amino acid peptide that also plays a critical role in T-cell maturation and function.[1]
Mechanism of Action of Thymosin alpha 1
Similar to this compound, Thymosin alpha 1 enhances cell-mediated immunity. It promotes the maturation of T-cells and the production of various cytokines, including IL-2, IL-12, and IFN-γ.[1] It also interacts with Toll-like receptors, particularly TLR2 and TLR9, on immune cells to initiate signaling cascades that lead to an enhanced immune response.[1][4]
Comparative Biological Activity
Both this compound and Thymosin alpha 1 are potent immunomodulators, but they may exhibit different efficacy profiles depending on the specific biological context.
Table 3: Comparative Biological Activity of this compound and Thymosin alpha 1
| Feature | This compound (TP-5) | Thymosin alpha 1 (Tα1) | References |
| Primary T-cell Effect | Promotes T-cell maturation and differentiation. | Enhances T-cell maturation and function. | [1] |
| Cytokine Modulation | Increases IL-1α, IL-2, IL-6, IL-10, IFN-γ. | Increases IL-2, IL-10, IL-12, IFN-α, IFN-γ. | [4],[1] |
| Receptor Interaction | TLR2 | TLR2, TLR9 | [6],[1] |
| Anti-Tumor Activity | Demonstrated in preclinical models, often in combination therapy. | Shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Used in clinical trials for several cancers. | [11][12],[1] |
| Clinical Applications | Immunodeficiencies, autoimmune diseases, cancer adjuvant. | Viral infections (Hepatitis B & C, HIV), cancer, immunodeficiencies, vaccine adjuvant. | [2][3],[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to assess the biological activity of this compound and other immunomodulators.
In Vitro Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, providing an indication of cell-mediated immunity.
Protocol Outline:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed PBMCs in 96-well plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Add this compound or a mitogen (e.g., Phytohemagglutinin, PHA) at various concentrations to the wells. Include unstimulated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.[13][14]
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of the mean counts per minute (CPM) or optical density (OD) of stimulated wells to the mean CPM or OD of unstimulated wells.
In Vivo Subcutaneous Tumor Model
This model is widely used to evaluate the anti-tumor efficacy of immunomodulatory agents in a living organism.[9][16]
Protocol Outline:
-
Cell Culture: Culture a suitable tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) under standard conditions.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) of 6-8 weeks of age.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in a volume of 100-200 µL of sterile PBS or Matrigel into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound or the vehicle control via a specified route (e.g., intraperitoneal, subcutaneous) and schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each group. Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[17]
Cytokine Level Measurement in Serum
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in biological fluids.[18]
Protocol Outline:
-
Sample Collection: Collect blood samples from treated and control animals or human subjects. Separate the serum by centrifugation and store at -80°C until analysis.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards to the wells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to produce a colored product.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Determine the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
Conclusion
This compound is a potent immunomodulatory peptide with well-documented effects on T-cell biology and cytokine production across multiple species. Its ability to enhance cellular immunity provides a strong rationale for its use in a variety of clinical settings. While its fundamental mechanisms are conserved, the specific quantitative responses can vary between species, highlighting the importance of careful cross-species evaluation in preclinical and clinical development. Comparative analysis with other immunomodulators like Thymosin alpha 1 reveals both overlapping and distinct biological activities, offering a broader perspective for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel immunomodulatory agents.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 3. Thymosin-Alpha 1 Peptide: Immune Support & Benefits Guide [nuutro.co.uk]
- 4. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. The effect of this compound on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased antitumor activity of tumor-specific peptide modified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lab13 [science.umd.edu]
- 16. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine Elisa [bdbiosciences.com]
Thymopentin: A Comparative Guide to its Therapeutic Targets in Immunomodulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thymopentin's performance against other alternatives, supported by experimental data. It delves into the molecular interactions and signaling pathways that underpin its therapeutic effects, offering a clear perspective on its role in immunotherapy.
This compound, a synthetic pentapeptide corresponding to the active site of the natural thymic hormone thymopoietin, has been a subject of extensive research for its immunomodulatory properties. It primarily targets the maturation, differentiation, and function of T-cells, playing a crucial role in restoring and enhancing immune responses. Clinical and preclinical studies have validated its efficacy in various conditions, including immunodeficiency disorders, chronic infections, and as an adjuvant in cancer therapy.
Core Therapeutic Target: T-Cell Modulation
This compound's principal mechanism of action revolves around its influence on the T-lymphocyte lineage. It mimics the biological activity of thymopoietin, promoting the development of precursor T-cells in the thymus and enhancing the function of mature T-cells in the periphery.
Impact on T-Cell Subsets
A key indicator of immune status is the ratio of CD4+ (helper) to CD8+ (cytotoxic) T-cells. This compound has been shown to modulate this ratio, often restoring it to physiological levels in immunocompromised individuals.
| Study Population | Treatment Group | Control Group | Outcome Metric | Result | Reference |
| Asymptomatic HIV-infected subjects | This compound (50 mg, 3x/week for 24 weeks) | Placebo | Greater area under the percentage CD4+ cells curve | P = 0.03 | [1] |
| Asymptomatic HIV-infected subjects | This compound (50 mg, 3x/week for 24 weeks) | Placebo | Shorter median time to a 20% increase in percentage of CD4+ cells | P = 0.04 | [1] |
| End-stage renal disease patients on hemodialysis | This compound + Conventional therapy | Conventional therapy | CD3+, CD4+, CD4+/CD8+ levels | Significantly higher in the this compound group | [2] |
| End-stage renal disease patients on hemodialysis | This compound + Conventional therapy | Conventional therapy | CD8+ levels | Significantly lower in the this compound group | [2] |
| Patients with HIV-induced lymphadenopathy syndrome | This compound (1 year) | Pre-treatment | Circulating T4 cells | Significant increase | [3] |
Signaling Pathway Activation: The Role of Toll-Like Receptor 2 (TLR2)
Recent studies have identified Toll-like receptor 2 (TLR2) as a direct target of this compound. This interaction triggers a downstream signaling cascade that contributes to its immunomodulatory effects.[4][5]
Upon binding to TLR2, this compound initiates the recruitment of adaptor molecules such as MyD88.[4] This leads to the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[4] The activation of this pathway results in the increased production of pro-inflammatory cytokines and immunoglobulins.[4][5]
Caption: this compound-mediated TLR2 signaling pathway.
Modulation of Cytokine Production
This compound influences the production of various cytokines, key signaling molecules that regulate immune responses. This modulation helps to orchestrate a more effective and balanced immune reaction.
| Study Population/Model | Treatment | Control | Cytokine Measured | Result | Reference |
| Animal model of gut-derived sepsis | This compound (1 mg/kg) | No treatment | IL-2 | Increased production | [6] |
| Animal model of gut-derived sepsis | This compound (1 mg/kg) | No treatment | IL-4 | Reduced levels | [6] |
| CTX-immunosuppressed mouse model | CbTP (a this compound-derived peptide) | CTX only | TNF-α | Significantly increased production | [5] |
| CTX-immunosuppressed mouse model | CbTP (a this compound-derived peptide) | CTX only | IL-6 | Significantly increased production | [5] |
| End-stage renal disease patients on hemodialysis | This compound + Conventional therapy | Conventional therapy | IL-6, IL-8, TNF-α | Significantly lower levels in the this compound group | [2] |
Experimental Protocols
T-Cell Proliferation Assay (General Protocol)
This protocol outlines a common method for assessing the effect of this compound on T-cell proliferation.
Caption: Workflow for a T-cell proliferation assay.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Labeling: T-cells within the PBMC population are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). This dye is distributed equally between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Culture and Stimulation: Labeled cells are cultured in a suitable medium and stimulated with a mitogen, such as Phytohaemagglutinin (PHA), to induce proliferation.
-
Treatment: The experimental group is treated with a specific concentration of this compound, while the control group receives a vehicle solution.
-
Incubation: The cells are incubated for a period, typically 72 hours, to allow for cell division.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantification: The proliferation index, which represents the average number of divisions a responding cell has undergone, is calculated to quantify the effect of this compound.
Cytokine Production Measurement (ELISA)
Methodology:
-
Cell Culture: PBMCs or isolated T-cells are cultured as described in the proliferation assay.
-
Treatment: Cells are treated with this compound or a control.
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., IL-2, TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Comparison with Alternatives
While this compound has demonstrated significant immunomodulatory effects, it is important to consider its performance in the context of other immunomodulating agents.
-
Placebo: In numerous double-blind, placebo-controlled studies, this compound has shown statistically significant improvements in immune parameters and clinical outcomes compared to placebo.[1][7][8]
-
Other Immunostimulants: Direct comparative data with other specific immunostimulants is limited in the public domain. However, one study noted that this compound has better immunological activity than thymosin in regulating cellular immune function.[2] A study comparing Thymoglobulin (rabbit anti-human thymocyte globulin) with Atgam (horse anti-human thymocyte globulin) for treating acute graft rejection found Thymoglobulin to have a higher rejection reversal rate.[9] While not a direct comparison with this compound, this highlights the varying efficacy among different immunomodulatory agents targeting T-cells.
Conclusion
The therapeutic efficacy of this compound is rooted in its well-defined targeting of the T-cell lineage and the activation of the TLR2 signaling pathway. The presented data from various studies confirm its ability to modulate T-cell populations and cytokine production, providing a solid foundation for its clinical applications in a range of immune-related disorders. Further head-to-head comparative studies with other immunomodulators will be beneficial in precisely positioning this compound within the therapeutic landscape. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and immunology.
References
- 1. Maintenance of CD4+ cells by this compound in asymptomatic HIV-infected subjects: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunologic effects of long-term this compound treatment in patients with HIV-induced lymphadenopathy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Immunomodulating therapy in chronic polyarthritis with this compound. A multicenter placebo-controlled study of 119 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interim results on the clinical effects of i.v. administered this compound in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
Comparative Efficacy of Thymopentin Administration Routes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of different administration routes for the synthetic pentapeptide, Thymopentin (TP-5). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on intravenous, subcutaneous, and intramuscular administration, offering insights into the pharmacokinetic and pharmacodynamic profiles associated with each route.
Executive Summary
This compound, a potent immunomodulatory agent, exhibits significant variations in efficacy depending on the route of administration. Intravenous (IV) administration provides the most immediate and potent effect, requiring a lower threshold dose to elicit a biological response compared to subcutaneous (SC) and intraperitoneal (IP) routes.[1] However, the peptide is subject to rapid degradation in plasma, a factor that influences the choice of administration for sustained therapeutic effect.[1] Subcutaneous and intramuscular (IM) routes offer alternative delivery strategies, with sustained-release formulations showing promise in maintaining therapeutic efficacy over extended periods with less frequent dosing.
Comparative Efficacy Data
The selection of an administration route for this compound is a critical determinant of its biological activity. The following table summarizes the threshold doses required to elicit a significant biological response, as determined by an electromyographic assay measuring neuromuscular block.
| Administration Route | Animal Model | Threshold Dose (mg/kg) |
| Intravenous (IV) | Mouse | 0.03[1] |
| Intraperitoneal (IP) | Mouse | 0.3[1] |
| Subcutaneous (SC) | Mouse | 0.3[1] |
| Intravenous (IV) | Guinea Pig | 0.03[1] |
| Subcutaneous (SC) | Guinea Pig | 0.03[1] |
| Intranasal (IN) | Guinea Pig | 0.3[1] |
| Intraperitoneal (IP) | Guinea Pig | 0.6[1] |
Studies have also indicated that the therapeutic efficacy of a sustained-release multivesicular liposome formulation of this compound administered subcutaneously once every four days is comparable to the daily intravenous or subcutaneous administration of free this compound solution. This highlights the potential of formulation strategies to modulate the pharmacokinetic profile and dosing frequency.
Pharmacokinetic Profile
Direct comparative pharmacokinetic data (Cmax, Tmax, AUC) for standard this compound across intravenous, subcutaneous, and intramuscular routes is limited, primarily due to its rapid elimination following IV injection. However, a study on a structurally similar thymus immunosuppressive pentapeptide (TIPP) provides insights into the subcutaneous pharmacokinetic profile.
| Parameter | Value (for TIPP, 50 mg/kg SC in mice) |
| Cmax | 623 µg/L[2] |
| Tmax | 10 minutes[2] |
| t1/2 | 5.987 minutes[2] |
The rapid absorption (Tmax of 10 minutes) and elimination (half-life of approximately 6 minutes) following subcutaneous administration underscore the transient nature of the free peptide in circulation.[2] Intramuscular injection of a sustained-release liposomal formulation of this compound has been shown to result in a lower peak concentration and significantly slower elimination, with plasma concentrations maintained for up to 120 hours.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects primarily by promoting the maturation and differentiation of T-lymphocytes.[4] This process is initiated by the binding of this compound to specific receptors on T-cells, triggering a cascade of intracellular signaling events. One of the key pathways activated is the NF-κB signaling pathway.[1]
Experimental Protocols
Electromyographic Assay for Neuromuscular Block
This assay is a key method for quantifying the biological activity of this compound, which has been shown to directly affect neuromuscular transmission by interacting with nicotinic acetylcholine receptors.
Objective: To determine the dose-dependent inhibition of neuromuscular transmission by this compound.
Methodology:
-
Preparation: An isolated phrenic nerve-hemidiaphragm preparation from a rat is dissected and mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a constant frequency (e.g., 0.2 Hz).
-
Recording: The isometric contractions of the diaphragm muscle are recorded using a force-displacement transducer connected to a polygraph.
-
Procedure: After a stabilization period, control responses to nerve stimulation are recorded. This compound is then added to the organ bath in increasing concentrations. The contractile response is continuously monitored.
-
Endpoint: The biological activity is quantified as the concentration of this compound required to produce a certain level of inhibition (e.g., 50% reduction) of the muscle twitch height.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: T-cell proliferation is induced using a mitogen (e.g., phytohemagglutinin) or specific antigen in the presence or absence of varying concentrations of this compound.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), T-cell proliferation is measured. Common methods include:
-
[3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into newly synthesized DNA is measured as a marker of cell division.
-
Dye Dilution Assay: Cells are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed between daughter cells upon division. The reduction in fluorescence intensity is measured by flow cytometry to quantify proliferation.
-
-
Analysis: The proliferation in this compound-treated cultures is compared to that of control cultures to determine the stimulatory or modulatory effect of the peptide.
Cytokine Production Assay
Objective: To measure the effect of this compound on the production of cytokines by immune cells.
Methodology:
-
Cell Culture and Stimulation: Similar to the T-cell proliferation assay, immune cells (e.g., PBMCs) are cultured and stimulated in the presence or absence of this compound.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., IL-2, IFN-γ) in the supernatant is quantified using immunoassays such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A specific and sensitive method for quantifying a single cytokine.
-
Cytometric Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines in a small sample volume.
-
-
Analysis: Cytokine levels in the supernatants of this compound-treated cultures are compared to those of control cultures.
Conclusion
The choice of administration route for this compound significantly influences its efficacy and pharmacokinetic profile. Intravenous administration offers the most rapid onset of action and highest potency, but is limited by rapid plasma degradation. Subcutaneous and intramuscular injections provide alternative routes, with the potential for sustained-release formulations to extend the therapeutic window and reduce dosing frequency. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of this compound delivery for various therapeutic applications.
References
- 1. Thymopoietin inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Preparation of sustained release multivesicular liposome for this compound and preliminary study on its pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of thymopoietin to the acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Thymopentin's Role in Restoring Immune Function: A Comparative Guide
Thymopentin (TP-5) is a synthetic pentapeptide, a biologically active fragment of the naturally occurring thymic hormone thymopoietin.[1] It is recognized for its immunomodulatory properties and has been investigated for its therapeutic potential in a variety of conditions, including immunodeficiencies, autoimmune diseases, infectious diseases, and as an adjuvant in cancer therapy.[2][3] This guide provides an objective comparison of this compound's performance with other immunomodulators, supported by experimental data, to validate its role in immune function restoration.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily by targeting T-lymphocytes, the key mediators of cellular immunity.[4] Its mechanism is multifaceted, involving the promotion of T-cell maturation, enhancement of mature T-cell function, and modulation of cytokine production.[2]
1. T-Cell Development and Maturation: this compound mimics the action of the native hormone thymopoietin, which is crucial for the development and differentiation of T-cells within the thymus gland.[1][2] It facilitates the maturation of precursor T-cells (thymocytes) into fully functional T-cells, ensuring a robust and diverse T-cell repertoire.[2] This process is mediated by the elevation of intracellular cyclic AMP (cAMP) in precursor cells, which triggers their differentiation.[1][5]
2. Activation of Mature T-Cells: In addition to its role in development, this compound also enhances the activity of already mature peripheral T-cells.[2] It promotes the proliferation and activation of T-lymphocytes, which is essential for mounting an effective immune response against pathogens and malignant cells.[2][3] This action on peripheral T-cells is mediated by an increase in intracellular cyclic GMP (cGMP).[1]
3. Cytokine and Signaling Pathway Modulation: this compound influences the production of various cytokines, which are signaling molecules that regulate immune responses.[2] Studies have shown that it can activate the production of several key cytokines, including Interleukin-1 alpha (IL-1α), IL-2, IL-6, IL-10, and Interferon-gamma (IFN-γ).[3][6]
The underlying signaling mechanisms include:
-
Toll-Like Receptor 2 (TLR2): this compound has been shown to bind to TLR2, a pattern recognition receptor, which activates the downstream MyD88-NF-κB signaling pathway.[7][8][9]
-
NF-κB Signaling: Activation of the NF-κB pathway is a probable mechanism of action, leading to the production of various cytokines and other immune mediators.[6][7]
Comparison with Other Immunomodulators
This compound's effects are often compared to other thymic peptides and cytokine therapies.
This compound vs. Thymosin Alpha 1 (Tα1)
Thymosin Alpha 1 is another well-characterized thymic peptide used clinically for its immunomodulatory effects.[10][11] Both peptides share similarities in their ability to enhance T-cell mediated immunity, but they are distinct molecules.[10] Tα1 also promotes T-cell maturation and modulates cytokine production, including stimulating IL-2 and IFN-γ.[12][13] A fusion peptide combining Tα1 and TP-5 has been shown to have a high affinity for the TLR2 receptor, suggesting they may act through similar pathways to exert their immunoregulatory activities.[10]
| Feature | This compound (TP-5) | Thymosin Alpha 1 (Tα1) |
| Origin | Synthetic 5-amino acid peptide fragment of Thymopoietin.[1] | 28-amino acid peptide originally isolated from Thymosin Fraction 5.[13] |
| Primary Target | T-lymphocytes (precursor and mature).[1][2] | T-lymphocytes, Dendritic cells.[11][13] |
| Key Mechanism | Promotes T-cell differentiation and enhances function via cAMP/cGMP signaling; binds TLR2 to activate NF-κB.[1][7][8] | Enhances T-cell maturation and function; modulates cytokine and chemokine production; blocks steroid-induced thymocyte apoptosis.[13] |
| Effect on T-Cells | Increases CD3+, CD4+, and CD4+/CD8+ ratio; decreases CD8+.[14] | Increases CD3+, CD4+, and CD4+/CD8+ ratio; decreases CD8+.[12] |
| Cytokine Modulation | Increases IL-1α, IL-2, IL-6, IFN-γ.[3][6] | Increases IL-2, IFN-γ; can decrease IL-4, IL-10, TNF-α.[12][13] |
| Clinical Use | Immunodeficiencies, autoimmune diseases, infections, cancer adjuvant.[2][3] | Viral infections (Hepatitis B/C), cancer, immunodeficiencies.[11][13][15] |
This compound vs. Interferons (IFNs) and Interleukins (ILs)
Unlike direct cytokine therapies such as treatment with recombinant interferons or interleukins, this compound acts as a modulator of the immune system. Instead of providing a high dose of a single cytokine, this compound stimulates immune cells to produce a more balanced profile of various cytokines, including IFNs and ILs.[2][6] This immunonormalizing characteristic suggests it may help regulate immune responses, whether they are hypo- or hyper-responsive, potentially offering a better safety profile compared to single-cytokine therapies that can sometimes lead to overstimulation of the immune system.[1]
Quantitative Data on Immune Restoration
Clinical and preclinical studies have quantified the effects of this compound on various immune parameters.
Table 1: Effect of this compound on T-Lymphocyte Subsets
| Study Population | T-Cell Parameter | Outcome with this compound Treatment | Reference |
| End-Stage Renal Disease Patients | CD3+ | Significantly higher vs. control | [14] |
| End-Stage Renal Disease Patients | CD4+ | Significantly higher vs. control | [14] |
| End-Stage Renal Disease Patients | CD8+ | Significantly lower vs. control | [14] |
| End-Stage Renal Disease Patients | CD4+/CD8+ Ratio | Significantly higher vs. control | [14] |
| NSCLC Patients | CD4+/CD8+ Ratio | Improved ratio compared to control | [16] |
| Immunosuppressed Mouse Model | CD4+/CD8+ Ratio | Improved ratio | [8] |
Table 2: Effect of this compound on Cytokine and Inflammatory Markers
| Study Population | Marker | Outcome with this compound Treatment | Reference |
| Male NMRI Mice | IL-1α, IL-2, IL-6, IL-10, IFN-γ | Activation of production | [6] |
| End-Stage Renal Disease Patients | IL-6, IL-8, TNF-α | Significantly lower vs. control | [14] |
| End-Stage Renal Disease Patients | hs-CRP | Significantly lower vs. control | [14] |
| NSCLC Patients | IL-2 Activity | Enhanced activity | [16] |
| Immunosuppressed Mouse Model | TNF-α, IL-6 | Significantly increased production | [8] |
Key Experimental Protocols
Validating the immunomodulatory effects of this compound relies on standardized laboratory protocols.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This is a foundational step for most in-vitro immunological assays.
-
Principle: This technique separates PBMCs (lymphocytes and monocytes) from other blood components based on their density.
-
Methodology:
-
Dilute whole blood with a balanced salt solution.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge the tubes. The layers will separate, with erythrocytes and granulocytes pelleting at the bottom, and a distinct band of PBMCs forming at the plasma-gradient interface.
-
Carefully aspirate the PBMC layer and wash with a buffer to remove platelets and gradient medium.
-
Count the cells and assess viability for use in downstream applications.
-
T-Cell Subset Analysis by Flow Cytometry
This technique is used to identify and quantify different populations of T-cells.
-
Principle: Fluorochrome-conjugated antibodies that specifically bind to cell surface proteins (like CD3, CD4, and CD8) are used to label cells. A flow cytometer then detects the fluorescence of individual cells as they pass through a laser beam, allowing for their enumeration.
-
Methodology:
-
Aliquot a defined number of PBMCs into tubes.
-
Add a cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) to the cells.
-
Incubate in the dark to allow antibody binding.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on the lymphocyte population and determine the percentage of CD3+, CD4+, and CD8+ cells.
-
Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a widely used method to measure the concentration of cytokines in biological fluids like plasma or cell culture supernatants.[7][17]
-
Principle: A "sandwich" ELISA uses two antibodies that bind to different epitopes on the cytokine. An antibody-coated plate captures the cytokine from the sample. A second, enzyme-linked antibody binds to the captured cytokine. A substrate is then added, which the enzyme converts into a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6).
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (e.g., patient plasma or supernatant from cell cultures treated with this compound) to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody.
-
Wash again, and add an enzyme-linked streptavidin (e.g., HRP).
-
Wash for a final time and add the enzyme substrate.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Conclusion
The evidence validates this compound's role as a significant immunomodulatory agent with the ability to restore and normalize immune function.[1] Its primary mechanism involves promoting the maturation and function of T-cells, which are central to cell-mediated immunity.[2] Quantitative data consistently demonstrates its ability to improve T-cell ratios and modulate cytokine production in states of immune dysbalance.[14][16] When compared to other immunomodulators like Thymosin Alpha 1, it shows a similar, and potentially synergistic, mechanism of action.[10] Unlike direct cytokine therapies, this compound acts as a regulator, suggesting a capacity to re-establish immune homeostasis.[1][2] These properties, supported by established experimental validation methods, underscore this compound's therapeutic potential in a range of clinical settings characterized by compromised immune function.
References
- 1. Thymopoietin to this compound: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Mechanisms of T cell development and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical efficacy of thymosin alpha 1 combined with multi-modality chemotherapy and its effects on immune function of patients with pulmonary tuberculosis complicated with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of this compound on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy of Thymosin Alpha 1 in the Treatment of COVID-19: A Multicenter Cohort Study [frontiersin.org]
- 16. Biomedicines | Free Full-Text | this compound Enhances Antitumor Immunity Through Thymic Rejuvenation and T Cell Functional Reprogramming [mdpi.com]
- 17. researchgate.net [researchgate.net]
Benchmarking New Thymopentin Analogs Against the Original Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of new thymopentin analogs against the original this compound (TP-5), focusing on their immunomodulatory activity. The data presented is compiled from various studies to offer a side-by-side analysis of their performance in key biological assays.
Introduction to this compound and Its Analogs
This compound (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active site of the thymic hormone thymopoietin. It plays a crucial role in the maturation, differentiation, and function of T-cells, making it a significant immunomodulatory agent.[1] However, its therapeutic potential is limited by a short plasma half-life. This has driven the development of new analogs with improved stability and potentially enhanced biological activity. This guide focuses on two such classes of analogs: Ketomethylene Pseudopeptides and the novel hybrid peptide CbTP .
Mechanism of Action: The TLR2-MyD88-NF-κB Signaling Pathway
This compound and its analogs exert their immunomodulatory effects primarily through the Toll-like receptor 2 (TLR2) signaling pathway.[2] Upon binding to TLR2, a signaling cascade is initiated, leading to the activation of the transcription factor NF-κB and the subsequent production of various pro-inflammatory cytokines.[2][3]
Performance Comparison: this compound vs. Analogs
The following tables summarize the available quantitative data comparing the biological activity of new this compound analogs with the original compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line / Method | Kd (Dissociation Constant) | Reference |
| This compound (TP-5) | TLR2 | Not Specified | Not Specified | [2] |
| CbTP | TLR2 | Surface Plasmon Resonance (SPR) | 2.38 x 10-4 µM | [3] |
| Ketomethylene Analogs | Not Specified | CEM Cells (Radioligand Assay) | Binding reduced by 20-30% on average compared to this compound | [3] |
Table 2: T-Cell Proliferation
| Compound | Assay | Cell Type | Result | Reference |
| This compound (TP-5) | Not Specified | T-lymphocytes | Increased proliferation | [1] |
| CbTP | Flow Cytometry | Mouse Splenocytes | Significantly increased CD4+/CD8+ T-lymphocyte ratio in immunosuppressed mice | [2] |
| Ketomethylene Analogs | Thy-1.2 Induction & T-cell proliferation assay | Mouse Spleen Cells | Stimulation of T-cell proliferation | [4] |
Table 3: Cytokine Release Profile
| Compound | Cytokine | Cell Type / Model | Fold Increase / Concentration | Reference |
| This compound (TP-5) | IL-2 | Experimental injury model (mice) | Increased production | |
| IL-4 | Experimental injury model (mice) | Reduced levels | ||
| IFN-γ, IL-2, TNF-α | hESC-derived T-cells | Produced in response to stimulation | [5] | |
| CbTP | TNF-α | RAW264.7 cells | Significant increase | [2] |
| IL-6 | RAW264.7 cells | Significant increase | [2] | |
| IL-1β | RAW264.7 cells | Significant increase | [2] | |
| TNF-α | CTX-immunosuppressed mice | Marked increase | [2] | |
| IL-6 | CTX-immunosuppressed mice | Marked increase | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Proliferation Assay (CFSE-based)
This protocol is adapted for the evaluation of peptide immunomodulators like this compound and its analogs.
Objective: To quantify the proliferation of T-lymphocytes in response to stimulation with this compound or its analogs using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CFSE dye (stock solution in DMSO)
-
This compound and its analogs (stock solutions in sterile PBS or DMSO)
-
Phytohemagglutinin (PHA) as a positive control
-
Flow cytometer
Workflow:
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.[6]
-
CFSE Staining: Resuspend the cells at a concentration of 1x106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium. Wash the cells three times with complete medium to remove excess CFSE.[7]
-
Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate at a density of 2x105 cells/well. Add this compound, its analogs, or PHA (5 µg/mL) to the respective wells. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.[8]
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.[9]
Cytokine Release Assay (Multiplex Bead-Based Assay)
Objective: To simultaneously measure the concentration of multiple cytokines released by immune cells upon stimulation with this compound or its analogs.
Materials:
-
PBMCs
-
Complete RPMI medium
-
This compound and its analogs
-
LPS (Lipopolysaccharide) as a positive control
-
Multiplex cytokine assay kit (e.g., Luminex-based) with a panel including key immunomodulatory cytokines (e.g., IFN-γ, IL-2, IL-4, IL-6, IL-10, TNF-α).[10][11]
-
Luminex instrument or a compatible flow cytometer.
Procedure:
-
Cell Culture and Stimulation: Plate PBMCs at a density of 1x106 cells/mL in a 96-well plate. Add this compound, its analogs, or LPS (1 µg/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
Multiplex Assay: Perform the multiplex assay according to the manufacturer's instructions. This typically involves:
-
Incubating the supernatant with a mixture of antibody-coupled beads specific for each cytokine.
-
Washing the beads to remove unbound components.
-
Adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (SAPE) conjugate.
-
Washing the beads again.[10]
-
-
Data Acquisition and Analysis: Resuspend the beads in assay buffer and acquire the data on a Luminex instrument. The concentration of each cytokine is determined by comparing the median fluorescence intensity (MFI) of the sample to a standard curve generated for each analyte.[10]
Receptor Binding Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity (Kd) of this compound and its analogs to their receptor (e.g., TLR2) using a competitive radioligand binding assay.
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., HEK293 cells transfected with TLR2).
-
Radiolabeled ligand (e.g., 125I-labeled this compound or a known high-affinity TLR2 ligand).
-
Unlabeled this compound and its analogs.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well filter plate, add a constant concentration of the radiolabeled ligand, the cell membranes, and increasing concentrations of the unlabeled competitor (this compound or an analog) in binding buffer. To determine non-specific binding, a set of wells will contain the radioligand, membranes, and a high concentration of an unlabeled ligand.[12][13]
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[13]
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (dissociation constant of the competitor) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The development of this compound analogs aims to overcome the limitations of the parent compound, primarily its short half-life. The ketomethylene pseudopeptides show promise with enhanced stability, although with potentially slightly reduced receptor binding. The hybrid peptide CbTP demonstrates significantly increased stability and potent immunomodulatory activity, mediated through strong TLR2 agonism. Further head-to-head comparative studies with a broader range of analogs and a comprehensive panel of immunological assays are warranted to fully elucidate their therapeutic potential. This guide provides a framework for such comparative benchmarking, outlining the key parameters and experimental approaches necessary for a thorough evaluation.
References
- 1. Immunomodulatory Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilized analogs of this compound. 1. 4,5-Ketomethylene pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilized analogs of this compound. 3. Evaluation of ketomethylene pseudopeptides for antiarthritic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. proimmune.com [proimmune.com]
- 9. immunology.org [immunology.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Meta-analysis of Clinical Trials Involving Thymopentin for Specific Diseases
A Comparative Guide for Researchers and Drug Development Professionals
Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been investigated for its immunomodulatory properties in a variety of diseases. This guide provides a comparative analysis of clinical trial data for this compound and related compounds across several specific diseases, offering a resource for researchers, scientists, and drug development professionals.
Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by eczematous lesions and intense pruritus. The immunomodulatory effects of this compound have been evaluated as a potential therapeutic intervention to correct the underlying immune dysregulation.
Quantitative Data Summary
| Trial/Study | Intervention | Comparator | Key Efficacy Endpoints | Results | p-value |
| Leung et al. (1990)[1] | This compound (50 mg daily, s.c.) for 6 weeks | Placebo | Reduction in clinical severity score | Higher reduction in the this compound group | 0.04 |
| Reduction in pruritus | Significant reduction with this compound | 0.02 | |||
| Reduction in erythema | Significant reduction with this compound | 0.04 | |||
| Reduction in extent of body involvement and severity index | Significant reduction with this compound | 0.04 | |||
| Stiller et al. (1994)[2] | This compound (50 mg thrice weekly, s.c.) for 12 weeks | Placebo | Improvement in disease severity | Significantly greater improvement with this compound | Not specified |
| Hsieh et al. (1992)[3][4] | This compound (50 mg thrice weekly, s.c.) for 12 weeks | Placebo (Normal Saline) | Decline in total severity score | Significant decline from baseline at 3 weeks, continued in the this compound group but flared up in the placebo group after stopping treatment. | <0.05 |
Experimental Protocols
Leung et al. (1990): [1] A two-center, double-blind, placebo-controlled trial was conducted with 100 patients with moderate to severe atopic dermatitis. Patients were randomized to receive either daily subcutaneous injections of 50 mg this compound (n=48) or placebo (n=52) for 6 weeks. Clinical extent of the disease and severity parameters, including pruritus and erythema, were measured at baseline and at regular intervals during the study.
Stiller et al. (1994): [2] In a 12-week, multicenter, double-blind, placebo-controlled clinical trial, 39 patients (at least 2 years old) with severe atopic dermatitis covering a minimum of 20% of their cutaneous surface area were enrolled. Participants were randomly assigned to receive either thrice-weekly subcutaneous injections of 50 mg this compound or a placebo. The use of triamcinolone 0.1% or hydrocortisone 1.0% cream and oral antihistamines was permitted during the trial.
Hsieh et al. (1992): [3][4] An open-label clinical trial was conducted on 16 children with severe atopic dermatitis. All patients received subcutaneous injections of 50 mg this compound three times a week for six weeks. Following this initial phase, they were randomly divided into two groups: one group continued with this compound for an additional six weeks, while the other group received normal saline as a placebo. Clinical and immunological parameters were evaluated serially.
Signaling Pathway
Caption: this compound's immunomodulatory signaling pathway.
HIV Infection
This compound has been investigated as an immunomodulatory agent in individuals with Human Immunodeficiency Virus (HIV) infection to potentially slow immune decline.
Quantitative Data Summary
| Trial/Study | Patient Population | Intervention | Comparator | Key Efficacy Endpoints | Results | p-value |
| Goldstein et al. (1995)[5] | Asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm³, >6 months AZT at entry (Stratum I) | This compound (50 mg s.c. 3 times/week) + AZT | Placebo + AZT | AIDS or death events | 2 in this compound group vs. 10 in placebo group | 0.024 |
| ARC, AIDS, or death events | 3 in this compound group vs. 18 in placebo group | 0.001 | ||||
| Asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm³, ≤6 months AZT at entry (Stratum II) | This compound (50 mg s.c. 3 times/week) + AZT | Placebo + AZT | AIDS or death events | 4 in this compound group vs. 0 in placebo group | 0.11 | |
| ARC, AIDS, or death events | 4 in this compound group vs. 2 in placebo group | 0.79 | ||||
| Clumeck et al. (1989)[6] | Patients with AIDS-lymphadenopathy | This compound (50 mg i.v. 3 times/week for 2 months) | None (Open-label) | Change in OKT-3 and OKT-8 cells | Significant increase | Not specified |
| Blastogenic response to PHA | Significant increase | Not specified | ||||
| Clinical improvement | Subjective improvement, weight gain, disappearance of fever in all 6 patients | Not applicable |
Experimental Protocols
Goldstein et al. (1995): [5] A double-blind, randomized, placebo-controlled trial evaluated this compound in 352 zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm³. Patients were prestratified based on prior AZT use: Stratum I (>6 months AZT) and Stratum II (≤6 months AZT). Participants received either 50 mg of this compound subcutaneously three times a week or a placebo, in addition to their ongoing AZT therapy, for 48 weeks. Clinical endpoints, CD4 cell counts, and viral markers were evaluated.
Clumeck et al. (1989): [6] An open-label study was conducted on 10 African patients with AIDS. Patients were treated with 50 mg of this compound intravenously three times a week for two consecutive months. The study included patients with AIDS-lymphadenopathy (Group A) and patients with opportunistic infections (Group B). Immunological parameters, including T-cell subsets and lymphocyte blastogenic response, and clinical status were assessed before, during, and after therapy.
Experimental Workflow
Caption: Generalized workflow of a randomized controlled clinical trial.
Rheumatoid Arthritis
Rheumatoid arthritis is a systemic autoimmune disease that primarily affects the joints. The immunoregulatory properties of this compound have been explored as a potential therapeutic avenue.
Quantitative Data Summary
| Trial/Study | Intervention | Comparator | Key Efficacy Endpoints | Results | p-value |
| Malaise et al. (1985)[7] | This compound (50 mg i.v. 3 times/week) for 3 weeks | Placebo | Improvement in clinical variables (painful joints, tenderness, swelling, pain on awakening, disease activity) | Significant improvement in the this compound group | <0.05 or <0.01 |
| Intergroup comparison (tenderness, joint swelling, pain on awakening, disease activity) | This compound significantly better than placebo | Not specified | |||
| Veys et al. (1984)[8] | Multiple trials with varying dosages and administration routes (s.c. and i.v.) | Placebo | Statistically significant improvements | No statistically significant improvements registered in the TP-5 treated patients, although individual improvements were noted. | Not significant |
| Franchimont et al. (1989)[9] | This compound (50 mg i.v. 3 times/week) for 3 weeks | Placebo | Improvement in Ritchie index and sum score of swollen joints | Significant improvement on TP-5 compared to placebo | Not specified |
| Lemmel et al. (1988)[10] | This compound (50 mg i.v. 3 times/week) | Placebo | Improvement of clinical criteria | Significant improvement of five among nine clinical criteria with this compound after the third week. | Not specified |
| Response rate (improvement of a clinical parameter by at least 40%) | Significantly greater for all clinical parameters in the this compound group. | Not specified |
Experimental Protocols
Malaise et al. (1985): [7] A placebo-controlled, double-blind, randomized study was conducted with 41 patients with active rheumatoid arthritis. Twenty-one patients received slow intravenous injections of 50 mg this compound three times a week for three consecutive weeks, and 20 patients received a placebo in the same manner. A range of clinical variables, including joint pain, tenderness, swelling, and morning stiffness, were assessed.
Veys et al. (1984): [8] This publication compiled data from three separate trials: a six-month double-blind trial comparing three different subcutaneous dosages of this compound to placebo, an open-label long-term study with subcutaneous administration, and a short-term (3 weeks) double-blind trial of high-dose (100 mg/day) intravenous this compound.
Franchimont et al. (1989): [9] In a multicenter, randomized controlled trial, 76 patients were treated with either 50 mg of this compound or a placebo, administered as a slow intravenous injection three times a week for 3 weeks. The follow-up period was 7 weeks. Clinical parameters such as the Ritchie index and the sum score of swollen joints were evaluated.
Lemmel et al. (1988): [10] A multicenter, placebo-controlled, and randomized double-blind trial included 119 patients with rheumatoid arthritis. Of these, 107 patients had complete data for evaluation. Fifty-one patients received intravenous injections of 50 mg this compound three times weekly, and 56 received a placebo solution. Nine clinical criteria were assessed after the third week of treatment.
Sepsis (Data on Thymosin α1)
Quantitative Data Summary
| Trial/Study | Intervention | Comparator | Key Efficacy Endpoints | Results | p-value |
| Li et al. (2025)[11][12] | Thymosin α1 | Control | 28-day mortality (11 RCTs, n=1927) | Significant reduction in mortality with Tα1 (OR 0.73, 95%CI: 0.59-0.90) | 0.003 |
| 28-day mortality (high-quality subgroups) | No significant mortality benefit (OR 0.82, 95%CI: 0.65-1.03) | 0.09 | |||
| 28-day mortality (multi-center subgroups) | No significant mortality benefit (OR 0.86, 95%CI: 0.68-1.08) | 0.20 | |||
| Liu et al. (2014)[13] | Thymosin α1 | Control | Change in CD4+ T lymphocytes | Increased level with Tα1 (WMD=6.24, 95%CI: 1.12 to 11.36) | Not specified |
| Change in CD4+/CD8+ ratio | Increased ratio with Tα1 (WMD=0.14, 95%CI: 0.03 to 0.25) | 0.01 | |||
| APACHE II score | Decreased score with Tα1 (WMD=3.82, 95%CI: 2.36 to 5.28) | <0.001 | |||
| Mechanical ventilation days | Reduced days with Tα1 (WMD=-4.17, 95%CI: -7.00 to -1.34) | 0.004 | |||
| Duration of ICU stay | Shortened duration with Tα1 (WMD=-4.87, 95%CI: -8.17 to -1.60) | 0.004 |
Experimental Protocols
Li et al. (2025): [11][12] This systematic review and meta-analysis included 11 randomized controlled trials (RCTs) with a total of 1927 patients. The study assessed the effect of Thymosin α1 administration on 28-day mortality in patients with sepsis. Subgroup analyses were performed based on the quality and design of the included trials.
Liu et al. (2014): [13] This meta-analysis included five randomized controlled trials with a total of 198 patients. The study evaluated the effects of Thymosin α1 on immune parameters (CD4+ T lymphocytes, CD4+/CD8+ ratio), clinical severity scores (APACHE II), and clinical outcomes (mechanical ventilation days, ICU stay duration) in patients with sepsis.
COVID-19 (Data on Thymosin α1)
The use of immunomodulators has been explored in the management of Coronavirus Disease 2019 (COVID-19) to mitigate the severe inflammatory response. The data presented here is for Thymosin α1.
Quantitative Data Summary
| Trial/Study | Intervention | Comparator | Key Efficacy Endpoints | Results | p-value |
| Shang et al. (2023)[14] | Thymosin α1 | Control | Mortality (9 studies, n=5352) | No statistically significant effect on overall mortality (RR 1.03, 95%CI: 0.60, 1.75) | 0.92 |
| Mortality in patients with mean age >60 years | Beneficial effect on mortality (RR 0.68, 95%CI: 0.58, 0.78) | <0.00001 | |||
| Mortality in severe/critical COVID-19 patients | Beneficial effect on mortality (RR 0.66, 95%CI: 0.57, 0.76) | <0.00001 | |||
| Yu et al. (2023)[15] | Thymosin α1 | Control | Mortality in serious COVID-19 cases (4 studies, n=1230) | Reduced mortality with Tα1 (RR: 0.67; 95% CI: 0.58, 0.77) | <0.00001 |
| Length of hospitalization in non-serious cases (2 studies, n=3670) | Reduced hospitalization length with Tα1 (SMD = −0.28; 95% CI: −0.41, −0.14) | <0.0001 |
Experimental Protocols
Shang et al. (2023): [14] This systematic review and meta-analysis included 9 studies with a total of 5352 adult patients hospitalized with COVID-19. The primary outcome assessed was mortality. Subgroup analyses were conducted based on patient age and disease severity.
Yu et al. (2023): [15] This systematic review and meta-analysis included studies with adult patients with laboratory-confirmed SARS-CoV-2 infection. The analysis evaluated the effect of Thymosin α1 on mortality and length of hospitalization, with subgroup analysis based on disease severity.
Meta-analysis Workflow
Caption: A typical workflow for conducting a meta-analysis.
References
- 1. This compound therapy reduces the clinical severity of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled clinical trial to evaluate the safety and efficacy of this compound as an adjunctive treatment in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adc.bmj.com [adc.bmj.com]
- 4. This compound treatment in severe atopic dermatitis--clinical and immunological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound in zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm3: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary results on clinical and immunological effects of this compound in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of active rheumatoid arthritis with slow intravenous injections of this compound. A double-blind placebo-controlled randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymopoietin pentapeptide (this compound, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (TP-5) in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Immunomodulating therapy in chronic polyarthritis with this compound. A multicenter placebo-controlled study of 119 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of thymosin α1 for sepsis: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of thymosin α1 for sepsis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of efficacy of thymosin alpha1 in the treatment of sepsis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Thymosin alpha1 use in adult COVID-19 patients: A systematic review and meta-analysis on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative studies on the synergistic effects of Thymopentin with other therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Thymopentin when used in combination with other cancer therapies. The information is compiled from various preclinical and clinical studies to offer an objective overview of its performance, supported by available experimental data and methodologies.
Introduction to this compound
This compound, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is an immunomodulatory agent.[1] It plays a crucial role in the maturation and differentiation of T-lymphocytes, thereby enhancing the body's immune response.[2] Its ability to bolster the immune system has led to its investigation as an adjuvant in various cancer treatment regimens, aiming to improve efficacy and reduce the side effects of conventional therapies.
I. Synergistic Effects with Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)
A meta-analysis of several randomized controlled trials has demonstrated the clinical benefits of combining synthetic thymic peptides, including this compound, with chemotherapy in patients with advanced NSCLC. The addition of these peptides to standard chemotherapy regimens has been shown to improve treatment efficacy and the patient's immune status.
Comparative Efficacy Data
The following table summarizes the odds ratios (OR) and relative risks (RR) from a meta-analysis, comparing the outcomes of combination therapy (synthetic thymic peptides + chemotherapy) versus chemotherapy alone in patients with advanced NSCLC.
| Clinical Outcome | Combination Therapy vs. Chemotherapy Alone | Reference |
| Overall Response Rate (ORR) | OR: 1.86 | [3] |
| Tumor Control Rate (TCR) | OR: 3.06 | [3] |
| 1-Year Survival Rate | OR: 3.05 | [3] |
| Improved Quality of Life (QOL) | OR: 3.39 | [3] |
Impact on Immune Cell Populations
The combination of synthetic thymic peptides with chemotherapy has also been shown to positively impact the immune cell landscape in NSCLC patients.
| Immunological Parameter | Effect of Combination Therapy | p-value | Reference |
| CD3+ T-cell levels | Increased | <0.00001 | [3] |
| CD4+ T-cell levels | Increased | <0.00001 | [3] |
| Natural Killer (NK) cell numbers | Increased | <0.00001 | [3] |
| CD4+/CD8+ T-cell ratio | Increased | <0.00001 | [3] |
Reduction of Chemotherapy-Related Side Effects
A significant advantage of co-administering synthetic thymic peptides is the mitigation of chemotherapy-induced toxicities.
| Side Effect | Risk Ratio (RR) | p-value | Reference |
| Neutropenia | 0.75 | 0.04 | [3] |
| Thrombocytopenia | 0.68 | 0.0002 | [3] |
| Gastrointestinal reactions | 0.62 | <0.00001 | [3] |
II. Synergistic Effects with Radiotherapy in Head and Neck Cancer
Clinical studies have investigated the combination of this compound with radiotherapy in patients with head and neck cancer. The primary synergistic effect observed is the reduction in the incidence and severity of radiation-induced complications.
Clinical Outcome Data
A study involving 168 patients demonstrated a statistically significant reduction in severe reactions to radiotherapy when this compound was administered.
| Outcome | Result | p-value | Reference |
| Incidence and severity of severe reactions | Reduced | <0.05 | [4] |
Another study on patients with head and neck tumors treated with surgery, chemotherapy, and radiotherapy showed that the addition of this compound led to better overall immunological conditions at the one-year follow-up. The assessed parameters included T and B cell subpopulations, phagocytosis, NK activity, and IL-1 and IL-2 production.[5]
III. Experimental Protocols
Quantification of Lymphocyte Subsets by Flow Cytometry
The following is a representative protocol for the analysis of T-lymphocyte subsets (CD4+ and CD8+) in peripheral blood mononuclear cells (PBMCs) from patients in clinical trials. This protocol is synthesized from established methodologies.[6][7][8]
1. PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the PBMC layer at the plasma-Ficoll interface and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
2. Cell Staining:
-
Resuspend the PBMC pellet in staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Add a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
3. Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Within the lymphocyte gate, identify CD3+ T-cells.
-
Further gate on the CD3+ population to quantify the percentages of CD4+ and CD8+ T-cell subsets.
IV. Signaling Pathways and Experimental Workflows
This compound-Induced TLR2 Signaling Pathway
Recent studies suggest that this compound and its derivatives can act as agonists for Toll-like receptor 2 (TLR2).[2][9] This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of immune and inflammatory responses.
Caption: this compound activates the TLR2-MyD88-NF-κB signaling pathway.
Preclinical Experimental Workflow for Evaluating Synergistic Effects
The following diagram illustrates a typical experimental workflow for assessing the synergistic antitumor effects of this compound in combination with chemotherapy in a murine cancer model.
Caption: Preclinical workflow for evaluating this compound's synergistic effects.
Conclusion
The available evidence suggests that this compound, when used in combination with conventional cancer therapies like chemotherapy and radiotherapy, can offer significant synergistic benefits. These include enhanced treatment efficacy, modulation of the patient's immune response, and a reduction in therapy-related side effects. The underlying mechanism appears to be rooted in its immunomodulatory properties, including the potential activation of the TLR2 signaling pathway. Further research, particularly large-scale, randomized controlled trials with detailed immunological and clinical data, is warranted to fully elucidate the synergistic potential of this compound across a broader range of cancer types and combination therapies.
References
- 1. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic significance of T lymphocyte subgroups (CD4 and CD8) in lung cancer patients after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Evaluation of the treatment with this compound associated with radiotherapy in head and neck tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Immunologic study on patients with head and neck cancer treated with this compound associated with surgery, chemotherapy and radiotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Protocol to evaluate virus-specific CD4+ and CD8+ T cell responses by spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Thymopentin
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Thymopentin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specification |
| Eyes | Safety Goggles | Must have side-shields to protect against splashes. |
| Hands | Protective Gloves | Chemically resistant gloves should be worn. |
| Body | Impervious Clothing | A lab coat or gown made of a material that prevents skin contact. |
| Respiratory | Suitable Respirator | To be used to avoid inhalation of dust or aerosols. |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Very toxic to aquatic life with long-lasting effects.[1]
To mitigate these risks, the following precautionary measures must be taken:
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a poison center or doctor immediately.[1]
-
Rinse mouth if swallowed.[1]
-
Collect any spillage.[1]
Procedural Guidance for Handling and Storage
Safe Handling:
-
Always work in a well-ventilated area, preferably with an appropriate exhaust ventilation system, to minimize inhalation risks.[1]
-
Avoid all direct contact with the substance, including skin and eye contact.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in a solvent.[1]
-
Keep the substance away from direct sunlight and sources of ignition.[1]
Emergency and Disposal Protocols
Accidental Release Measures: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel to a safe area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Protect: Use full personal protective equipment before attempting to clean the spill.[1]
-
Contain: Prevent the spill from spreading further and from entering drains or water courses.[1]
-
Clean-up: Absorb the spilled solution with a finely-powdered liquid-binding material like diatomite. Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1]
-
Do not allow the substance to enter drains, water courses, or the soil.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
